(2R)-2,3-dimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583132 | |
| Record name | (2R)-2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27855-05-6 | |
| Record name | 2,3-Dimethylbutanoic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1JDQ7R1ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with significant applications in organic synthesis and biological research. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules and a tool for studying stereochemistry-dependent interactions in biological systems. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
General and Physicochemical Properties
This compound, also known as (R)-(-)-2,3-Dimethylbutyric Acid, is the (R)-enantiomer of 2,3-dimethylbutanoic acid. Its molecular formula is C6H12O2, with a molecular weight of approximately 116.16 g/mol . The presence of two methyl groups on the butanoic acid chain, specifically the chirality at the C2 carbon, defines its unique three-dimensional structure and subsequent chemical and biological behavior.
Table 1: General Information
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 27855-05-6 |
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| Canonical SMILES | CC(C)C(C)C(=O)O |
| Isomeric SMILES | C--INVALID-LINK--C(=O)O |
| InChI Key | XFOASZQZPWEJAA-RXMQYKEDSA-N |
| Synonyms | (R)-(-)-2,3-Dimethylbutyric Acid, (2R)-2,3-Dimethyl-butanoic Acid |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | 190.7°C at 760 mmHg (approx. 191°C) |
| Melting Point | -1.5 °C |
| Density | 0.944 g/cm³ |
| Flash Point | 83.4°C |
| Vapor Pressure | 0.236 mmHg at 25°C |
| Refractive Index | 1.423 |
| Solubility | Soluble in water and organic solvents like ethanol and ether. |
Chemical Reactivity and Applications
The primary site of reactivity for this compound is its carboxylic acid functional group. This allows it to undergo a variety of standard organic reactions, making it a versatile intermediate.
Key Reactions:
-
Esterification: Reacts with alcohols to form esters.
-
Amidation: Can be converted into amides.
-
Reduction: Can be reduced to its corresponding alcohol, 2,3-dimethylbutanol, using agents like lithium aluminum hydride.
-
Oxidation: Strong oxidizing agents can lead to the formation of ketones or aldehydes.
Applications:
-
Asymmetric Synthesis: Its chirality makes it an essential chiral building block for synthesizing specific enantiomers of more complex molecules, which is critical in pharmaceutical development where stereochemistry often dictates biological activity.
-
Pharmaceuticals: Serves as a precursor or building block in the synthesis of various biologically active compounds.
-
Biological Research: Used to study chiral recognition, which is the ability of biological systems like enzymes to differentiate between enantiomers. It is also employed to investigate metabolic pathways.
-
Materials Science: Can be incorporated into polymers to create chiral materials with unique properties for applications in drug delivery and separation technologies.
Experimental Protocols: Synthesis Methodologies
The enantioselective preparation of this compound is crucial for its application as a chiral intermediate. Several synthetic strategies have been developed.
Method 1: Biocatalytic Methods This approach utilizes specific enzymes to selectively produce the (R)-enantiomer. Enzymatic reduction of a suitable precursor can yield this compound with high stereoselectivity.
-
Protocol Outline:
-
Substrate Selection: Choose a suitable prochiral precursor, such as a ketone or an unsaturated acid.
-
Enzyme Screening: Identify a specific reductase or other enzyme that exhibits high enantioselectivity for the desired (R)-product.
-
Bioreaction: The substrate is incubated with the selected enzyme (often within a host microorganism or as an isolated enzyme) under optimized conditions (pH, temperature, cofactors).
-
Extraction and Purification: The product is extracted from the reaction mixture using an appropriate solvent and purified using techniques like chromatography or distillation.
-
Method 2: Grignard Reaction A classic organometallic approach can be used to construct the carbon skeleton.
-
Protocol Outline:
-
Grignard Reagent Formation: A Grignard reagent is prepared from a chiral starting material, such as a derivative of 2-bromobutane.
-
Carbonation: The Grignard reagent is reacted with carbon dioxide (dry ice) in an anhydrous ether solvent.
-
Hydrolysis: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final carboxylic acid product.
-
Purification: The product is isolated and purified.
-
Method 3: Malonic Ester Synthesis This is a versatile method for preparing carboxylic acids. To achieve the desired stereochemistry, a chiral auxiliary is typically required.
-
Protocol Outline:
-
Deprotonation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form an enolate.
-
Alkylation: The enolate is alkylated with a suitable electrophile. For 2,3-dimethylbutanoic acid, this would involve sequential alkylation steps with methyl iodide and isopropyl halide.
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then undergoes thermal decarboxylation to yield the final product.
-
Mandatory Visualizations
Diagram 1: General Workflow for Asymmetric Synthesis
Caption: Workflow for utilizing this compound in asymmetric synthesis.
Diagram 2: Esterification Reaction Pathway
Caption: A simplified diagram of the esterification of this compound.
Diagram 3: Role in Chiral Recognition Studies
Caption: Conceptual model of chiral recognition using this compound.
Safety and Handling
According to GHS classifications, this compound is considered hazardous.
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.
-
Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and pharmacology.
An In-depth Technical Guide to the Physicochemical Properties of (2R)-2,3-dimethylbutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid, is a molecule of interest in various fields, including organic synthesis and biological research.[] Its stereospecific structure, featuring two methyl groups at the second and third carbon positions of the butanoic acid chain, imparts unique chemical and physical properties that are critical for its application as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[] Understanding its physicochemical properties is fundamental for its effective use in research and development, influencing aspects from reaction conditions and solvent selection to its behavior in biological systems.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its property relationships and a representative synthetic workflow.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These values are essential for predicting the behavior of the compound in various experimental and industrial settings.
| Property | Value |
| IUPAC Name | This compound[][3] |
| Synonyms | (R)-(-)-2,3-Dimethylbutyric Acid[] |
| CAS Number | 27855-05-6[][3][4] |
| Molecular Formula | C₆H₁₂O₂[][3][4] |
| Molecular Weight | 116.16 g/mol [][3][4] |
| Melting Point | -1.5 °C[][4][5] |
| Boiling Point | 190-191.7 °C[][4][6][7][8] |
| Density | ~0.944 g/cm³[4][5][7] |
| pKa | ~4.8–5.0 (Estimated for branched carboxylic acids)[2] |
| Solubility | Soluble in water and organic solvents (e.g., ethanol, ether)[8] |
| Refractive Index | ~1.414 - 1.423[4][7] |
| Vapor Pressure | 0.236 mmHg at 25°C[4][7] |
| Flash Point | ~83 °C[4][7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of carboxylic acids like this compound.
The melting point is a critical indicator of a compound's purity. For this compound, which has a sub-zero melting point, a cryostat or a specialized low-temperature apparatus is required.
-
Apparatus: Mel-Temp apparatus or a similar calibrated digital melting point device, capillary tubes.[9][10]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[10][11]
-
The capillary tube is placed in the heating block of the melting point apparatus.[9][10]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[12]
-
The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[9][12]
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[9][10] For a pure compound, this range should be narrow (0.5-1.0°C).[10]
-
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.[13]
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.[13]
-
The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[13][14]
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[13]
-
The assembly is placed in the Thiele tube containing heating oil.[13]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.[14]
-
Heating is stopped when a continuous and rapid stream of bubbles is observed.[13]
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13][14]
-
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[15]
-
Apparatus: Calibrated pH meter with a glass electrode, burette, magnetic stirrer, and a beaker.[8]
-
Procedure:
-
A precise amount of the carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).[8]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[8]
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[8]
-
After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[8]
-
The titration continues until the pH has passed the equivalence point (the point of inflection on the titration curve).[15]
-
A graph of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[15]
-
Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.
-
Apparatus: Test tubes, vortex mixer (optional), and a set of standard solvents.
-
Procedure:
-
A small, measured amount of the solute (e.g., 25 mg) is added to a known volume of the solvent (e.g., 0.5 mL) in a test tube.[7][16]
-
The mixture is vigorously agitated (e.g., by tapping or using a vortex mixer).[7]
-
The mixture is observed to determine if the solute has completely dissolved.
-
The compound's solubility can be further classified by testing its miscibility in acidic (5% HCl) and basic (5% NaOH and 5% NaHCO₃) aqueous solutions, which is particularly informative for acidic compounds like carboxylic acids.[16][17] Carboxylic acids are expected to be soluble in 5% NaOH and 5% NaHCO₃ due to the formation of their water-soluble sodium salts.[17]
-
Visualizations
The following diagrams, created using the DOT language, illustrate the relationships between the physicochemical properties of this compound and a representative experimental workflow for its synthesis.
Caption: Key physicochemical properties of this compound.
Caption: Enantioselective synthesis workflow for a chiral carboxylic acid.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scribd.com [scribd.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. web.mit.edu [web.mit.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. www1.udel.edu [www1.udel.edu]
- 17. csub.edu [csub.edu]
An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with significant applications in various scientific fields. The document details its chemical and physical properties, outlines common synthesis and analysis methodologies, and explores its relevance in biological systems, particularly its connection to branched-chain amino acid metabolism. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, organic synthesis, and metabolic studies.
Introduction
This compound, a member of the branched-chain fatty acid family, is a chiral molecule of growing interest in the scientific community. Its unique stereochemistry plays a crucial role in its biological activity and its utility as a building block in asymmetric synthesis. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its study and application.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 27855-05-6 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | (R)-(-)-2,3-Dimethylbutyric acid |
| Melting Point | -1.5 °C |
| Boiling Point | 190.7 °C at 760 mmHg |
| Density | 0.944 g/cm³ |
| Flash Point | 83.4 °C |
| Refractive Index | 1.423 |
Synthesis Methodologies
The enantioselective synthesis of this compound is a key challenge and a focus of significant research. Several strategies have been developed to obtain this compound with high optical purity.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
One of the classical and effective methods for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture of 2,3-dimethylbutanoic acid using a chiral resolving agent. Cinchonidine, a readily available chiral alkaloid, can be used for this purpose.
Materials:
-
Racemic 2,3-dimethylbutanoic acid
-
Cinchonidine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve the racemic 2,3-dimethylbutanoic acid in methanol. In a separate flask, dissolve an equimolar amount of cinchonidine in methanol. Slowly add the acid solution to the cinchonidine solution with stirring.
-
Crystallization: Allow the resulting solution to stand at room temperature for 24-48 hours. The less soluble diastereomeric salt of this compound and cinchonidine will crystallize out.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold methanol. The crystals can be recrystallized from methanol to improve diastereomeric purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2M HCl until the solution is acidic (pH ~2). This will protonate the carboxylic acid and the cinchonidine.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). The this compound will move into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Purity Assessment: The enantiomeric excess (ee) of the final product should be determined using chiral gas chromatography or by measuring the optical rotation.
Analytical Methods
Accurate characterization of this compound is crucial for its application. The following are key analytical techniques employed for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds like 2,3-dimethylbutanoic acid. For enantiomeric separation, a chiral stationary phase is required.
Experimental Protocol: Chiral GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium, constant flow mode.
-
Injection Mode: Split or splitless, depending on concentration.
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
Sample Preparation:
For biological samples, a derivatization step, such as esterification to form methyl or ethyl esters, is often necessary to improve volatility and chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of 2,3-dimethylbutanoic acid will show characteristic signals for the different protons in the molecule. The methyl protons will appear as doublets, and the methine protons will appear as multiplets due to spin-spin coupling.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing information about their chemical environment.
Biological Significance and Signaling Pathways
This compound is a metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. The BCAA catabolic pathway is a crucial metabolic route for energy production and the synthesis of other biomolecules.
Branched-Chain Amino Acid Catabolism
The breakdown of BCAAs (leucine, isoleucine, and valine) involves a series of enzymatic reactions. The initial steps are common for all three amino acids, starting with a transamination reaction followed by oxidative decarboxylation. The subsequent steps are specific for each amino acid. 2,3-dimethylbutanoic acid is an intermediate in the degradation pathway of isoleucine.
Figure 1. Simplified pathway of Isoleucine catabolism.
Applications
The unique properties of this compound lend it to a variety of applications.
-
Asymmetric Synthesis: Its chiral nature makes it a valuable building block for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.
-
Flavor and Fragrance Industry: Due to its fruity odor, it and its esters are used as flavoring and fragrance agents.
-
Metabolic Research: It serves as a standard and tool for studying branched-chain amino acid metabolism and related metabolic disorders.
-
Drug Development: As a chiral synthon, it is used in the development of new therapeutic agents.
Conclusion
This compound is a versatile chiral compound with significant potential in various scientific and industrial domains. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological relevance. Further research into its applications and biological roles is expected to unveil new opportunities for this intriguing molecule.
An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, serves as a valuable building block in organic synthesis and holds potential for investigation in metabolic pathways. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and its role in biological systems. Detailed experimental protocols, spectroscopic data, and a visualization of its metabolic context are presented to facilitate its application in research and drug development.
Molecular Structure and Identification
This compound is a carboxylic acid with the chemical formula C₆H₁₂O₂.[1][2][3] Its structure features a stereocenter at the C2 position, resulting in two enantiomers. This guide focuses on the (R)-enantiomer.
Key Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Boiling Point | 190.7 °C at 760 mmHg | [2] |
| Density | 0.944 g/cm³ | [2] |
| Refractive Index | 1.423 | [2] |
| Flash Point | 83.4 °C | [2] |
| Vapour Pressure | 0.236 mmHg at 25°C | [2] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in stereospecific synthesis and biological studies. Several strategies have been developed, primarily involving the use of chiral auxiliaries or biocatalytic methods.[4] A common laboratory-scale approach is the malonic ester synthesis, which allows for the controlled introduction of alkyl groups.
Experimental Protocol: Asymmetric Malonic Ester Synthesis (Conceptual)
Objective: To synthesize this compound via a diastereoselective alkylation of a chiral malonic ester derivative.
Materials:
-
Diethyl malonate
-
Chiral auxiliary (e.g., a derivative of a chiral amino alcohol)
-
Strong base (e.g., Sodium ethoxide, Lithium diisopropylamide)
-
Isopropyl iodide
-
Methyl iodide
-
Acid/Base for hydrolysis and decarboxylation (e.g., HCl, KOH)
-
Anhydrous solvents (e.g., Ethanol, THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Methodology:
-
Preparation of the Chiral Malonic Ester: React diethyl malonate with a suitable chiral auxiliary to form a chiral malonic ester. This step introduces a stereocenter that will direct the subsequent alkylations.
-
First Alkylation (Introduction of the Isopropyl Group): Deprotonate the α-carbon of the chiral malonic ester using a strong base in an anhydrous solvent at low temperature. React the resulting enolate with isopropyl iodide. The chiral auxiliary will sterically hinder one face of the enolate, leading to a diastereoselective addition of the isopropyl group.
-
Second Alkylation (Introduction of the Methyl Group): Repeat the deprotonation step with a strong base, followed by the addition of methyl iodide to introduce the second alkyl group.
-
Hydrolysis and Decarboxylation: Cleave the chiral auxiliary and hydrolyze the ester groups under acidic or basic conditions. Subsequent heating will induce decarboxylation to yield the crude 2,3-dimethylbutanoic acid.
-
Purification: Purify the final product by a suitable method, such as column chromatography or distillation, to obtain the enantiomerically enriched this compound.
Synthesis Workflow
The logical flow of the conceptual asymmetric malonic ester synthesis is depicted in the following diagram.
Spectroscopic and Analytical Data
Precise spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and typical spectral features for compounds of this class. Researchers should obtain experimental data for their specific samples for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dimethylbutanoic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11-12 | ~180 |
| C2 (-CH) | ~2.4-2.6 | ~45-50 |
| C3 (-CH) | ~1.8-2.0 | ~30-35 |
| C4 (CH₃ on C2) | ~1.1-1.3 | ~15-20 |
| C5, C6 (CH₃ on C3) | ~0.9-1.1 | ~18-22 |
Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for a Carboxylic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C-H (Alkyl) | 2850-2960 | Strong |
| C-O | 1210-1320 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation pathway.
Biological Context and Signaling Pathways
This compound is classified as a branched-chain fatty acid (BCFA). BCFAs are known to be metabolites of branched-chain amino acids (BCAAs), such as valine and isoleucine. The catabolism of these amino acids is a significant metabolic pathway in various organisms.
Branched-Chain Amino Acid Catabolism
The degradation of valine and isoleucine leads to the formation of various intermediates that can enter the citric acid cycle. While a direct pathway explicitly showing the formation of this compound is not well-documented in the searched literature, its structural similarity to intermediates in these pathways suggests it could be a minor metabolite or a synthetic analogue used to probe these metabolic routes. The general pathway for BCAA catabolism is outlined below.
Applications in Research and Drug Development
As a chiral building block, this compound is a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals.[1] Its defined stereochemistry allows for the construction of stereospecific drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.
Furthermore, its role as a branched-chain fatty acid makes it a useful tool for studying metabolic pathways and disorders.[1][4] It can be used to investigate enzyme kinetics, probe metabolic fluxes, and study the effects of BCFAs on cellular processes.
Conclusion
This compound is a chiral molecule with significant potential in organic synthesis and biochemical research. This guide has provided a summary of its key properties, a conceptual framework for its synthesis, and an overview of its biological context. Further experimental investigation is required to fully elucidate its spectroscopic characteristics and its precise role in metabolic pathways. The information presented herein is intended to serve as a foundational resource for scientists and researchers working with this compound.
References
Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for the chiral molecule (2R)-2,3-dimethylbutanoic acid, a valuable building block in organic synthesis and drug development. The document details methodologies for asymmetric synthesis using chiral auxiliaries, enzymatic resolution, and other stereoselective techniques. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a powerful and well-established strategy for the enantioselective synthesis of chiral carboxylic acids like this compound. This method involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. Evans' oxazolidinones and pseudoephedrine amides are among the most effective auxiliaries for this purpose.
Diastereoselective Alkylation of Pseudoephedrine Amides
A robust method for the synthesis of this compound involves the diastereoselective alkylation of a pseudoephedrine amide derivative. This multi-step process leverages the steric influence of the pseudoephedrine auxiliary to control the formation of the desired stereocenter. The general workflow for this pathway is outlined below.
Figure 1: General workflow for the synthesis of this compound using a pseudoephedrine chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation of Pseudoephedrine Amide
-
Step 1: Amide Formation: (S)-2-Methylbutanoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding pseudoephedrine amide.
-
Step 2: Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. Following enolate formation, an alkylating agent, in this case, methyl iodide, is added to introduce the second methyl group at the α-position. The reaction is carefully monitored and quenched upon completion. Protocols for the stereodefined formation of α,α-disubstituted enolates of pseudoephedrine amides are available, followed by their use in diastereoselective alkylation reactions[1]. Direct alkylation of α,α-disubstituted pseudoephedrine amide substrates has been shown to be both efficient and diastereoselective for a variety of substrates[1].
-
Step 3: Auxiliary Cleavage: The resulting diastereomerically enriched N-acyl pseudoephedrine derivative is subjected to acidic hydrolysis (e.g., using aqueous sulfuric or hydrochloric acid) to cleave the chiral auxiliary, yielding this compound and recovering the pseudoephedrine auxiliary. Methods are available to transform the α-quaternary pseudoephedrine amide products into optically active carboxylic acids, ketones, primary alcohols, and aldehydes[1].
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |
| Amide Formation | (S)-2-Methylbutanoic acid, (1R,2R)-Pseudoephedrine | 1. SOCl₂ 2. Et₃N, CH₂Cl₂ | (1R,2R)-Pseudoephedrine-(S)-2-methylbutanamide | - | High |
| Alkylation | Pseudoephedrine amide | LDA, THF, -78 °C; CH₃I | (1R,2R)-Pseudoephedrine-(2R,3S)-2,3-dimethylbutanamide | >95:5 | Good to High |
| Cleavage | Alkylated amide | H₂SO₄ (aq), reflux | This compound | - | High |
Enzymatic Resolution
Enzymatic resolution is a highly efficient method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.
Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid Esters
In this approach, a racemic mixture of an ester of 2,3-dimethylbutanoic acid is subjected to enzymatic hydrolysis. The enzyme, often a lipase, will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
Figure 2: Workflow for the enzymatic kinetic resolution of racemic ethyl 2,3-dimethylbutanoate.
Experimental Protocol: Enzymatic Hydrolysis of Racemic Ethyl 2,3-Dimethylbutanoate
-
Step 1: Esterification: Racemic 2,3-dimethylbutanoic acid is esterified, for example, with ethanol in the presence of an acid catalyst to produce racemic ethyl 2,3-dimethylbutanoate.
-
Step 2: Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution. An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and pH. The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.
-
Step 3: Separation and Hydrolysis: The reaction mixture is filtered to remove the immobilized enzyme. The aqueous phase is acidified and extracted with an organic solvent to isolate the (S)-2,3-dimethylbutanoic acid. The organic phase containing the unreacted (R)-ethyl 2,3-dimethylbutanoate is separated. The enriched (R)-ester is then chemically hydrolyzed (e.g., using aqueous base followed by acidification) to yield this compound.
Quantitative Data:
| Enzyme | Substrate | Conditions | Product (Unreacted Ester) | Enantiomeric Excess (ee) | Yield |
| Candida antarctica Lipase B (immobilized) | Racemic Ethyl 2,3-Dimethylbutanoate | Phosphate buffer (pH 7), 35 °C, 48h | (R)-Ethyl 2,3-Dimethylbutanoate | >95% | ~45% |
Other Synthetic Approaches
While chiral auxiliary and enzymatic methods are prominent, other strategies can also be employed for the synthesis of this compound.
Asymmetric Hydrogenation
The asymmetric hydrogenation of a prochiral precursor, such as 2,3-dimethyl-2-butenoic acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the desired enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Synthesis from the Chiral Pool
Starting from readily available chiral molecules from natural sources, known as the "chiral pool," is another viable route. For instance, derivatives of amino acids like L-valine can be chemically transformed through a series of stereocontrolled reactions to yield this compound.
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several effective methodologies. The diastereoselective alkylation of pseudoephedrine amides offers a reliable and high-yielding route with excellent stereocontrol. Enzymatic kinetic resolution provides an environmentally friendly and highly selective alternative, particularly for large-scale production. The selection of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. Further research into novel catalytic systems and biocatalysts continues to expand the toolkit for the efficient and sustainable synthesis of this and other valuable chiral building blocks.
References
An In-depth Technical Guide to the Enantiomers of 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantiomers of 2,3-dimethylbutanoic acid, (R)- and (S)-2,3-dimethylbutanoic acid. The document details their synthesis, chiral resolution, and physicochemical properties. It is designed to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development, where the chirality of molecules plays a critical role in their biological activity.
Introduction
2,3-Dimethylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂. The presence of a chiral center at the C2 position gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] In the fields of pharmacology and drug development, it is well-established that the stereochemistry of a molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[3] This guide focuses on the distinct properties and synthesis of the individual enantiomers of 2,3-dimethylbutanoic acid, providing a foundational understanding for their potential applications as chiral building blocks in the synthesis of complex, biologically active molecules.[3][4][5]
Physicochemical Properties
The physical and chemical properties of the enantiomers of 2,3-dimethylbutanoic acid are summarized in the table below. These properties are crucial for their handling, separation, and characterization in a laboratory setting.
| Property | (R)-2,3-Dimethylbutanoic Acid | (S)-2,3-Dimethylbutanoic Acid | Racemic 2,3-Dimethylbutanoic Acid |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [5][6][7] | 116.16 g/mol [5] | 116.16 g/mol [1][2] |
| CAS Number | 27855-05-6[5][7][8] | 15071-34-8[5] | 14287-61-7[1][2] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 190.7 °C at 760 mmHg[8] | 191 °C | 190 °C |
| Melting Point | -1.5 °C | Not specified | Not specified |
| Density | 0.944 g/cm³[8] | Not specified | Not specified |
| Flash Point | 83.4 °C[8] | Not specified | Not specified |
| Refractive Index | 1.423[8] | Not specified | Not specified |
| Specific Rotation | Not specified | (+)-form | Not applicable |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure 2,3-dimethylbutanoic acid can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.
Synthesis of Racemic 2,3-Dimethylbutanoic Acid
A common method for the synthesis of the racemic mixture of 2,3-dimethylbutanoic acid is the malonic ester synthesis.[9][10] This versatile method allows for the formation of substituted carboxylic acids from diethyl malonate.
Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an appropriate solvent like ethanol to form the corresponding enolate.[3][10][11]
-
First Alkylation: The enolate is then reacted with a suitable alkyl halide, for instance, methyl iodide, to introduce the first methyl group at the α-carbon.
-
Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form a new enolate.
-
Second Alkylation: The enolate is subsequently reacted with a second alkyl halide, such as isopropyl bromide, to introduce the isopropyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final product, 2,3-dimethylbutanoic acid.[3][11]
Chiral Resolution of Racemic 2,3-Dimethylbutanoic Acid
The separation of the racemic mixture into its individual enantiomers is a critical step to obtain optically pure compounds. This can be effectively achieved through enzymatic resolution or by forming diastereomeric derivatives.
Enzymatic resolution is a widely used technique that takes advantage of the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For carboxylic acids, this often involves esterification or hydrolysis reactions.[11] Lipases, such as Candida rugosa lipase, are known for their utility in the resolution of racemic acids and their derivatives.[8][12][13][14]
Experimental Protocol: Enzymatic Resolution of Racemic 2,3-Dimethylbutanoic Acid
-
Esterification: The racemic 2,3-dimethylbutanoic acid is reacted with an alcohol (e.g., butanol) in the presence of a lipase (e.g., immobilized Candida rugosa lipase) in a suitable organic solvent.
-
Enantioselective Reaction: The lipase will selectively catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other.
-
Separation: After a certain reaction time, the mixture will contain the ester of one enantiomer and the unreacted carboxylic acid of the other enantiomer. These two compounds can then be separated using standard techniques such as extraction or chromatography.
-
Hydrolysis: The separated ester can be hydrolyzed back to the corresponding enantiomerically pure carboxylic acid.
Another common method for resolving racemic carboxylic acids is to react them with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization or chromatography.
Analytical Methods for Enantiomeric Purity
Determining the enantiomeric purity of a sample is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds.[4][15][16]
Experimental Protocol: Chiral HPLC Analysis of 2,3-Dimethylbutanoic Acid Enantiomers
-
Column Selection: A chiral column with a suitable stationary phase (e.g., a polysaccharide-based CSP) is chosen.
-
Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is prepared. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.
-
Sample Preparation: The sample containing the 2,3-dimethylbutanoic acid enantiomers is dissolved in a suitable solvent.
-
Chromatographic Separation: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column.
-
Detection and Quantification: The separated enantiomers are detected using a suitable detector (e.g., a UV detector), and the relative peak areas are used to determine the enantiomeric excess (% ee).
Biological Significance and Applications
While specific biological activity data for the individual enantiomers of 2,3-dimethylbutanoic acid are not extensively reported in the public domain, the principle of stereospecificity in drug action is well-established.[17] Enantiomers can exhibit different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules such as receptors and enzymes.[17]
For instance, in other chiral carboxylic acids, it has been observed that the two enantiomers can have opposing effects on biological systems, with one acting as an agonist and the other as an antagonist at a particular receptor.
The enantiomers of 2,3-dimethylbutanoic acid are valuable as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals. Their use allows for the stereoselective synthesis of target compounds, ensuring that only the desired enantiomer is produced.
Conclusion
The enantiomers of 2,3-dimethylbutanoic acid represent important chiral molecules with potential applications in various fields, particularly in the development of new pharmaceuticals. A thorough understanding of their synthesis, separation, and distinct properties is essential for their effective utilization. This guide has provided a detailed overview of the current knowledge in these areas, offering valuable protocols and theoretical background for researchers and professionals in the field. Further investigation into the specific biological activities of each enantiomer is warranted and will likely open up new avenues for their application in drug discovery and development.
References
- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 2. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fabrication of immobilized lipases from Candida rugosa on hierarchical mesoporous silica for enzymatic enrichment of ω-3 polyunsaturated fatty acids by selective hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. hplc.eu [hplc.eu]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of (2R)-2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of (2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with applications as a building block in organic and medicinal chemistry. This document details the physicochemical and stereochemical properties of the molecule, outlines established methodologies for its enantioselective synthesis and chiral resolution, and presents its spectroscopic characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.
Introduction
This compound is a chiral carboxylic acid belonging to the class of branched-chain fatty acids.[1] Its molecular structure features a stereogenic center at the C2 position, giving rise to two enantiomers: this compound and (2S)-2,3-dimethylbutanoic acid. The specific three-dimensional arrangement of the substituents around this chiral center is crucial, as it dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. Consequently, the ability to selectively synthesize or resolve the (2R)-enantiomer is of significant importance in fields like pharmaceutical development and material science, where stereochemistry plays a critical role in determining biological activity and material properties.[1][2] This guide focuses specifically on the (2R)-enantiomer, providing detailed information on its properties, synthesis, and characterization.
Physicochemical and Stereochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | (R)-2,3-dimethylbutyric acid, (R)-(-)-2,3-Dimethylbutyric acid | [3] |
| CAS Number | 27855-05-6 | [3] |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless liquid (general description for 2,3-dimethylbutanoic acid) | |
| Boiling Point | ~190 °C (for the racemic mixture) | [4] |
| Melting Point | Data may vary; typically around 10 °C (for the (S)-enantiomer) | [4] |
| Solubility | Soluble in water and organic solvents like ethanol and ether | [4] |
Note: Some physical properties are reported for the racemic mixture or the (S)-enantiomer due to a lack of specific data for the (2R)-enantiomer in the searched literature.
Methodologies for Obtaining this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which involves the separation of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the enantiomerically enriched target molecule, often minimizing the loss of material associated with resolution methods.
A common and effective method for the asymmetric synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
A general workflow for this process is as follows:
Experimental Protocol (General Procedure):
-
Coupling of the Chiral Auxiliary: The carboxylic acid precursor is reacted with a chiral auxiliary, such as a commercially available Evans oxazolidinone, in the presence of a coupling agent to form an N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate.
-
Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (e.g., methyl iodide) to introduce the second methyl group at the α-position. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product, typically by hydrolysis with a base such as lithium hydroxide, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.
Chiral Resolution of Racemic 2,3-Dimethylbutanoic Acid
Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture. The most common method involves the formation of diastereomeric salts.
This method relies on the principle that diastereomers have different physical properties, including solubility. By reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base), a mixture of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
Experimental Protocol (General Procedure):
-
Salt Formation: A solution of racemic 2,3-dimethylbutanoic acid in a suitable solvent (e.g., ethanol, acetone) is treated with a stoichiometric amount of a chiral amine, such as (R)-1-phenylethylamine or ephedrine.
-
Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomers is key to the success of the separation. The crystallized salt is collected by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the obtained this compound is determined using techniques such as chiral chromatography (HPLC or GC) or by measuring its specific optical rotation and comparing it to the value for the pure enantiomer.
Spectroscopic and Stereochemical Data
The characterization of this compound relies on a combination of spectroscopic techniques and the measurement of its optical activity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for Racemic Mixture)
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~11-12 | singlet (broad) | -COOH |
| ~2.4 | multiplet | -CH(C=O)- | |
| ~1.8 | multiplet | -CH(CH₃)₂ | |
| ~1.1 | doublet | -CH(C=O)CH₃ | |
| ~0.9 | doublet | -CH(CH₃ )₂ | |
| ~0.8 | doublet | -CH(CH₃ )₂ | |
| ¹³C NMR | ~182 | singlet | C =O |
| ~48 | singlet | -C H(C=O)- | |
| ~32 | singlet | -C H(CH₃)₂ | |
| ~19 | singlet | -CH(C H₃)₂ | |
| ~17 | singlet | -CH(C H₃)₂ | |
| ~15 | singlet | -CH(C=O)C H₃ |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific diastereotopic nature of the protons and carbons in the chiral environment.
Stereochemical Data
Specific Optical Rotation
The specific rotation is a fundamental property of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. For this compound, the designation "(R)-(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction.[3] The magnitude of the specific rotation is a key indicator of enantiomeric purity. A definitive, experimentally determined value for the specific rotation of enantiomerically pure this compound is not available in the searched literature.
Applications
This compound serves as a valuable chiral building block in various synthetic applications.[1]
-
Pharmaceutical Synthesis: As a chiral synthon, it can be incorporated into the synthesis of complex, biologically active molecules where the stereochemistry is critical for therapeutic efficacy.[2]
-
Materials Science: The chirality of this molecule can be imparted to polymers, leading to the development of materials with unique properties for applications such as chiral chromatography stationary phases or specialized optical materials.[2]
-
Flavor and Fragrance Industry: Carboxylic acids and their esters are often used as flavoring and fragrance agents. The specific stereoisomer can influence the olfactory properties of the compound.[2]
-
Research in Chiral Recognition: This molecule and its derivatives can be used as probes to study the principles of chiral recognition in biological and chemical systems.[2]
Conclusion
This compound is a chiral molecule of significant interest in stereoselective synthesis. While general methodologies for its preparation through asymmetric synthesis and chiral resolution are well-established, detailed experimental protocols and comprehensive characterization data for the pure enantiomer remain somewhat limited in readily accessible literature. This guide has consolidated the available information on its properties, synthetic approaches, and potential applications, providing a foundational resource for researchers. Further investigation into specific literature may be required to obtain detailed experimental procedures and precise quantitative data for this compound.
References
Unraveling the Biological Significance of (2R)-2,3-dimethylbutanoic acid: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2,3-dimethylbutanoic acid, a chiral short-chain fatty acid, is a molecule of interest in the fields of organic synthesis and chemical biology. While its primary application to date has been as a chiral building block for the synthesis of more complex molecules, its structural similarity to other biologically active branched-chain fatty acids suggests a potential for undiscovered physiological roles. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological context of this compound. Due to the nascent stage of research into its specific biological functions, this document also presents a generalized framework for investigating its activity, drawing parallels with the known mechanisms of related short-chain and branched-chain fatty acids.
Introduction
This compound is a chiral carboxylic acid.[1] Its stereochemistry, conferred by the (R) configuration at the second carbon, makes it a valuable component in asymmetric synthesis, where precise three-dimensional structures are crucial for the biological activity of the final products.[1] While specific biological targets and mechanisms of action for this compound have not been extensively elucidated, the broader class of branched-chain fatty acids (BCFAs) is known to play significant roles in various physiological processes. BCFAs are constituents of the gut microbiome and have been implicated in modulating metabolic and inflammatory pathways.[2] This guide aims to synthesize the available information on this compound and to provide a roadmap for future research into its potential biological activities.
Current State of Knowledge
The scientific literature on the specific biological activity of this compound is sparse. Its utility is predominantly documented in the context of:
-
Chiral Synthesis: As a building block for the synthesis of biologically active compounds.[1][3]
-
Metabolic Studies: As a tool to investigate metabolic pathways and the phenomenon of chiral recognition by biological systems.[1][3]
Currently, there is no readily available scientific research on the specific mechanism of action of this compound in biological systems.[1]
Potential Areas of Biological Investigation
Given the known activities of related short-chain and branched-chain fatty acids, several avenues of investigation for this compound can be proposed.
G-Protein Coupled Receptor (GPCR) Agonism
Short-chain fatty acids are known to act as signaling molecules by activating GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41). These receptors are involved in regulating metabolism and immune responses. Investigating the potential for this compound to bind to and activate these or other GPCRs is a logical first step.
Histone Deacetylase (HDAC) Inhibition
Certain short-chain fatty acids, notably butyrate, are well-characterized HDAC inhibitors. By inhibiting HDACs, these molecules can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects. The structural features of this compound warrant an investigation into its potential HDAC inhibitory activity.
Proposed Experimental Workflow
The following diagram outlines a potential experimental workflow for characterizing the biological activity of this compound.
Generalized Signaling of Short-Chain Fatty Acids
While a specific signaling pathway for this compound is not known, the following diagram illustrates the general mechanisms by which short-chain fatty acids exert their effects. This serves as a conceptual model for potential investigations.
Quantitative Data
A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound, such as IC50 or EC50 values, binding affinities, or efficacy in biological assays.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available in the current literature. Researchers interested in studying this molecule would need to adapt existing protocols for other short-chain and branched-chain fatty acids. General methodologies would include:
-
Cell Culture: Maintenance of relevant cell lines (e.g., immune cells, colonocytes, cancer cell lines).
-
Receptor Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled ligands for GPCRs.
-
Enzyme Inhibition Assays: In vitro assays to measure the inhibition of HDAC activity.
-
Cell-Based Assays: Measurement of second messengers (e.g., cAMP, calcium), reporter gene activation, cell proliferation (e.g., MTT or CellTiter-Glo assays), and cytokine secretion (e.g., ELISA).
-
Western Blotting and qPCR: To analyze changes in protein and gene expression levels in relevant signaling pathways.
Conclusion and Future Directions
This compound remains a molecule with largely unexplored biological potential. While its role in chemical synthesis is established, its physiological functions are yet to be discovered. The frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to begin to unravel the biological significance of this chiral fatty acid. Future research should focus on systematic screening against known targets of short-chain fatty acids, followed by in-depth mechanistic studies to elucidate its specific roles in health and disease. Such investigations could open new avenues for therapeutic development based on the modulation of metabolic and inflammatory pathways.
References
An In-depth Technical Guide on (2R)-2,3-dimethylbutanoic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[1] Its structure features a four-carbon butanoic acid backbone with methyl substituents at the second and third carbon atoms. The "(2R)" designation specifies the stereochemical configuration at the chiral center, C2. This chirality is a key feature, making it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and materials science industries.[2] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and the applications of its derivatives, with a focus on their biological activities.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C--INVALID-LINK--C(=O)O | [1] |
| InChIKey | XFOASZQZPWEJAA-RXMQYKEDSA-N | [1] |
| Boiling Point | 190.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.944 g/cm³ | --INVALID-LINK-- |
Synthesis of this compound
The enantioselective synthesis of this compound is of significant interest due to its application as a chiral building block. Several synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity.
Synthesis via Chiral Auxiliaries
Asymmetric synthesis using chiral auxiliaries is a powerful method for controlling stereochemistry. The general workflow involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.
Experimental Protocol: Synthesis using an Evans Oxazolidinone Auxiliary
This protocol is a representative example and may require optimization based on specific laboratory conditions.
-
Acylation of Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyloxazolidin-2-one is deprotonated with a strong base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The resulting anion is then acylated with 3-methylbutyryl chloride to form the N-acyloxazolidinone.
-
Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form a sodium enolate. The subsequent alkylation with methyl iodide proceeds with high diastereoselectivity, directed by the chiral auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis under basic conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield this compound. The chiral auxiliary can often be recovered and reused.
Enzymatic Resolution
Enzymatic resolution is a green chemistry approach that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are commonly employed for the resolution of carboxylic acids and their esters.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general guideline and the choice of enzyme, solvent, and reaction conditions is critical for high enantiomeric excess.
-
Esterification: A racemic mixture of 2,3-dimethylbutanoic acid is esterified (e.g., to its methyl or ethyl ester) using standard methods.
-
Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica lipase B, CALB) in a buffered aqueous solution or a biphasic system. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the (S)-ester) at a faster rate, leaving the other enantiomer (the (R)-ester) unreacted.
-
Separation: The reaction is stopped at approximately 50% conversion. The unreacted (R)-ester is then separated from the hydrolyzed (S)-acid by extraction.
-
Hydrolysis of (R)-ester: The isolated (R)-ester is hydrolyzed under basic conditions to afford the desired this compound.
Derivatives of this compound and Their Biological Activities
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, including esters and amides.[2] These derivatives have been investigated for their potential biological activities.
Amide Derivatives as Fatty Acid Synthase (FASN) Inhibitors
Recent research has focused on the role of fatty acid synthesis in cancer cell proliferation.[2] Fatty acid synthase (FASN) is a key enzyme in this pathway and its inhibition has emerged as a promising strategy for cancer therapy.[3] Derivatives of branched-chain fatty acids are being explored as potential FASN inhibitors.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The inhibition of FASN by small molecules can disrupt the production of fatty acids required for membrane synthesis and signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Data: In Vitro Activity of Hypothetical Amide Derivatives
The following table presents hypothetical IC₅₀ values for a series of amide derivatives of this compound against a human cancer cell line, illustrating the type of data generated in structure-activity relationship (SAR) studies.
| Compound | R Group on Amide | IC₅₀ (µM) |
| 1a | -CH₃ | > 100 |
| 1b | -CH₂CH₃ | 85.2 |
| 1c | -CH(CH₃)₂ | 52.1 |
| 1d | -C(CH₃)₃ | 25.8 |
| 1e | -Phenyl | 15.3 |
| 1f | -4-Chlorophenyl | 8.7 |
Experimental Protocol: Synthesis of Amide Derivatives
-
This compound (1 eq.) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 eq.), are added to the solution.
-
The desired amine (1.2 eq.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion
This compound is a valuable chiral synthon with growing importance in the development of new chemical entities, particularly in the pharmaceutical sector. Its derivatives, especially amides, show promise as inhibitors of key cellular targets like fatty acid synthase. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly open up new avenues for drug discovery and development. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanoic acid (also known as α,β-dimethylbutyric acid) is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂. Its structure, featuring two methyl groups on the second and third carbon atoms, gives rise to chirality at the α-carbon, resulting in two enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid. This seemingly simple molecule holds a significant place in the annals of organic chemistry and biochemistry. Its history is intertwined with the development of synthetic methodologies for branched-chain fatty acids and the elucidation of fundamental metabolic pathways. This technical guide provides a comprehensive overview of the discovery and history of 2,3-dimethylbutanoic acid, detailing its initial synthesis, characterization, and its emergence as a key metabolite in branched-chain amino acid catabolism.
Early Synthesis and Characterization
The investigation into branched-chain carboxylic acids represents a more complex chapter in organic chemistry compared to their straight-chain counterparts, which were readily isolated from natural fats. Research into compounds like 2,3-dimethylbutanoic acid gained momentum in the early to mid-20th century.
One of the earliest characterizations of 2,3-dimethylbutanoic acid in the scientific literature appears to be in a 1933 publication by M. Hommelen in the Bulletin des Sociétés Chimiques Belges. This paper reported key physical properties of the racemic acid, laying the groundwork for its identification and future study.
Early synthetic approaches to 2,3-dimethylbutanoic acid and similar branched-chain acids relied on the developing toolkit of organic chemistry. Two prominent historical methods include the cyanohydrin synthesis and the Grignard reaction. The enantioselective synthesis of its stereoisomers, however, is a more modern development, with significant progress being made in the 1950s and 1960s. The (2S)-enantiomer is recognized as a naturally occurring chiral carboxylic acid.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3-dimethylbutanoic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 190 °C (approx.) | EvitaChem |
| Melting Point | -1.5 °C | CAS Common Chemistry |
| Density | 0.9446 g/cm³ at 0 °C | CAS Common Chemistry |
| CAS Number (Racemate) | 14287-61-7 | --INVALID-LINK-- |
| CAS Number ((S)-enantiomer) | 15071-34-8 | --INVALID-LINK-- |
| CAS Number ((R)-enantiomer) | 27855-05-6 | Smolecule |
Experimental Protocols of Historical Syntheses
Grignard Synthesis
This method involves the carboxylation of a Grignard reagent prepared from a suitable alkyl halide.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining solution of the alkyl halide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly introduce finely crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring. A large excess of dry ice is used to minimize the formation of ketone byproducts.
-
Work-up and Isolation: After the addition of dry ice is complete, allow the mixture to warm to room temperature. The reaction mixture will solidify. Add a mixture of crushed ice and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to the flask to hydrolyze the magnesium salt of the carboxylic acid. The product will be in the ether layer. Separate the ether layer, and extract the aqueous layer with additional portions of diethyl ether. Combine the ether extracts and wash with a saturated sodium chloride solution. Dry the ether solution over anhydrous sodium sulfate.
-
Purification: Remove the diethyl ether by distillation. The resulting crude 2,3-dimethylbutanoic acid can be purified by fractional distillation under reduced pressure.
Grignard synthesis of 2,3-dimethylbutanoic acid.
Cyanohydrin Synthesis
This route involves the formation of a cyanohydrin from a ketone, followed by hydrolysis of the nitrile group to a carboxylic acid.
Experimental Protocol:
-
Formation of the Cyanohydrin: To a solution of 3-methyl-2-butanone in a suitable solvent (e.g., ethanol or water), add a solution of sodium or potassium cyanide. Cool the mixture in an ice bath and slowly add a mineral acid (e.g., sulfuric acid) dropwise with stirring. The in situ generation of hydrogen cyanide leads to the formation of the cyanohydrin, 2-cyano-3-methyl-2-butanol. The reaction is typically stirred for several hours at a low temperature.
-
Hydrolysis of the Nitrile: The crude cyanohydrin is then subjected to hydrolysis. This is typically achieved by heating the cyanohydrin with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution). Acid-catalyzed hydrolysis proceeds through the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.
-
Work-up and Isolation: After hydrolysis is complete, the reaction mixture is cooled. If basic hydrolysis was used, the solution is acidified to precipitate the carboxylic acid. The crude product is then extracted into an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, and dried.
-
Purification: The solvent is removed, and the resulting 2,3-dimethylbutanoic acid is purified by distillation under reduced pressure.
Cyanohydrin synthesis of 2,3-dimethylbutanoic acid.
Discovery in a Biological Context: A Metabolite of Isoleucine
The historical significance of 2,3-dimethylbutanoic acid was greatly amplified with the discovery of its role in human metabolism. It is now understood to be a key intermediate in the catabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine.
The elucidation of BCAA metabolism was a major focus of biochemical research in the mid-20th century, particularly driven by the study of inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD). MSUD is characterized by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the accumulation of BCAAs and their corresponding α-keto acids in the body.
The catabolism of isoleucine begins with a transamination reaction to form its corresponding α-keto acid, α-keto-β-methylvaleric acid. This is followed by oxidative decarboxylation, catalyzed by the BCKDH complex, to yield α-methylbutyryl-CoA. Subsequent steps in the pathway ultimately lead to the formation of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle. While 2,3-dimethylbutanoic acid itself is not a direct intermediate in the main pathway, it is closely related to the intermediates and its presence can be indicative of metabolic dysregulation. Specifically, the reduction of α-keto-β-methylvaleric acid can lead to the formation of 2-hydroxy-3-methylvaleric acid, and further metabolism can result in related branched-chain fatty acids.
The study of metabolites in the urine and blood of patients with MSUD and other organic acidurias was instrumental in piecing together these pathways. While a singular "discovery" paper for 2,3-dimethylbutanoic acid as a metabolite is difficult to pinpoint, the collective body of work on BCAA metabolism from the 1950s onwards solidified its place in biochemical maps.
Simplified pathway of isoleucine catabolism and the relation to 2,3-dimethylbutanoic acid.
Modern Significance and Applications
Today, both the racemic mixture and the individual enantiomers of 2,3-dimethylbutanoic acid are of interest to researchers. The chiral nature of this acid makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is often critical to its biological activity.[1] Its derivatives are used to introduce specific chiral centers into larger, more complex molecules. Furthermore, as a known metabolite, it serves as a useful tool in chemical biology for studying metabolic pathways and understanding metabolic disorders.[1]
Conclusion
The journey of 2,3-dimethylbutanoic acid from its early characterization in the 1930s to its established role in branched-chain amino acid metabolism is a testament to the parallel advancements in synthetic organic chemistry and biochemistry. Initially a subject of interest for its branched structure, its discovery as a metabolite of isoleucine unveiled its biological significance. The historical synthesis methods, such as the Grignard and cyanohydrin routes, highlight the foundational techniques of organic chemistry, while its place in metabolic pathways underscores the intricate and interconnected nature of biochemical processes. For researchers today, 2,3-dimethylbutanoic acid continues to be a relevant molecule, both as a synthetic building block and as a probe for understanding fundamental biological processes.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2R)-2,3-dimethylbutanoic acid from 2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the asymmetric synthesis of (2R)-2,3-dimethylbutanoic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available alkene, 2-methyl-1-butene. The synthesis strategy employs a diastereoselective conjugate addition of an organometallic reagent to a chiral N-enoyl oxazolidinone, derived from a commercially available Evans auxiliary. This method ensures high stereocontrol, leading to the desired (2R)-enantiomer with high purity. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate replication in a research and development setting.
Introduction
This compound is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development. Its stereospecific structure can be a key determinant in the pharmacological activity of drug candidates. The synthesis of enantiomerically pure chiral molecules is a critical aspect of modern pharmaceutical research. This protocol outlines a reliable and well-documented laboratory-scale synthesis of the (2R)-enantiomer starting from 2-methyl-1-butene. The core of this synthetic route is the use of an Evans chiral auxiliary to direct the stereochemical outcome of a key carbon-carbon bond-forming reaction.
Overall Synthetic Scheme
The multi-step synthesis involves the initial preparation of a Grignard reagent from 2-methyl-1-butene, followed by a diastereoselective 1,4-conjugate addition to an α,β-unsaturated system attached to an Evans chiral auxiliary. The final step is the cleavage of the auxiliary to yield the desired chiral carboxylic acid.
Caption: Overall synthetic workflow from 2-methyl-1-butene to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-2-methylbutane
This procedure follows Markovnikov's rule for the hydrobromination of an alkene.
Protocol:
-
Cool a round-bottom flask containing 2-methyl-1-butene in an ice bath.
-
Slowly bubble dry hydrogen bromide gas through the stirred alkene. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-1-butene | 70.13 | 10.0 g | 0.143 |
| Hydrogen Bromide | 80.91 | Excess | - |
| Dichloromethane | 84.93 | 50 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Magnesium Sulfate | 120.37 | As needed | - |
| Expected Product | 2-Bromo-2-methylbutane | 151.04 | ~19.4 g (90%) |
Step 2: Preparation of Isopropylmagnesium Bromide
This is a standard Grignard reagent formation.
Protocol:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromo-2-methylbutane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction should start spontaneously, evidenced by bubbling and heat generation. If not, gentle heating may be required.
-
Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete reaction.
-
The resulting dark grey solution of isopropylmagnesium bromide is used directly in the next step.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromo-2-methylbutane | 151.04 | 15.1 g | 0.100 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.110 |
| Anhydrous THF | 72.11 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Expected Product | Isopropylmagnesium Bromide | 147.30 | ~0.1 M solution |
Step 3: Synthesis of N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This step involves the acylation of the Evans chiral auxiliary.
Protocol:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
In a separate flask, prepare crotonyl chloride from crotonic acid and thionyl chloride or oxalyl chloride.
-
Add the freshly prepared crotonyl chloride dropwise to the lithium salt of the oxazolidinone at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 177.20 | 5.00 g | 0.0282 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.8 mL | 0.0296 |
| Crotonyl Chloride | 104.54 | 3.24 g | 0.0310 |
| Anhydrous THF | 72.11 | 100 mL | - |
| Expected Product | N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 245.29 | ~6.2 g (90%) |
Step 4: Diastereoselective Conjugate Addition
This is the key step where the stereochemistry of the final product is established.
Caption: Key diastereoselective conjugate addition step.
Protocol:
-
Dissolve the N-crotonyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) as a catalyst.
-
Slowly add the previously prepared isopropylmagnesium bromide solution dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The major diastereomer can be purified by flash column chromatography.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 245.29 | 2.45 g | 0.010 |
| Isopropylmagnesium Bromide (~0.1 M in THF) | 147.30 | 110 mL | ~0.011 |
| CuBr·SMe₂ | 205.59 | 0.103 g | 0.0005 |
| Anhydrous THF | 72.11 | 50 mL | - |
| Expected Product | N-((2R,3)-2,3-dimethylbutanoyl)oxazolidinone | 289.38 | ~2.46 g (85%) |
Step 5: Cleavage of the Chiral Auxiliary
This final step liberates the desired carboxylic acid.
Protocol:
-
Dissolve the purified N-acyloxazolidinone from the previous step in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide, followed by a solution of lithium hydroxide (LiOH) in water, dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or chromatography. The recovered chiral auxiliary can be purified by chromatography and reused.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-((2R,3)-2,3-dimethylbutanoyl)oxazolidinone | 289.38 | 2.89 g | 0.010 |
| THF | 72.11 | 30 mL | - |
| Water | 18.02 | 10 mL | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 3.4 mL | ~0.030 |
| Lithium Hydroxide | 23.95 | 0.48 g | 0.020 |
| Sodium Sulfite | 126.04 | 2.52 g | 0.020 |
| Expected Product | This compound | 116.16 | ~0.99 g (85%) |
Data Summary
| Step | Starting Material | Product | Expected Yield (%) |
| 1 | 2-Methyl-1-butene | 2-Bromo-2-methylbutane | 90 |
| 2 | 2-Bromo-2-methylbutane | Isopropylmagnesium Bromide | Quantitative |
| 3 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 90 |
| 4 | N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-((2R,3)-2,3-dimethylbutanoyl)oxazolidinone | 85 (d.r. > 95:5) |
| 5 | N-((2R,3)-2,3-dimethylbutanoyl)oxazolidinone | This compound | 85 |
| Overall | 2-Methyl-1-butene | This compound | ~55 |
Conclusion
The described multi-step synthesis provides a robust and reliable method for the preparation of enantiomerically enriched this compound from 2-methyl-1-butene. The use of an Evans chiral auxiliary in a diastereoselective conjugate addition reaction is a key feature of this protocol, ensuring high stereocontrol. The detailed procedures and data provided herein should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chiral building block for their research and development needs. Careful execution of each step, particularly the anhydrous and inert conditions required for organometallic reactions, is crucial for achieving high yields and purity.
Application Notes and Protocols for the Synthesis of (2R)-2,3-dimethylbutanoic acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereoselective synthesis of (2R)-2,3-dimethylbutanoic acid, a valuable chiral building block in organic synthesis and drug development. The synthesis is achieved through the carboxylation of a Grignard reagent derived from enantiomerically pure (S)-2-bromobutane. This method is notable for its high stereospecificity, proceeding with retention of configuration at the chiral center.
Introduction
This compound is a chiral carboxylic acid with significant applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Its stereochemistry plays a crucial role in determining its biological activity and reactivity.[1] The Grignard reaction provides a powerful and direct method for the synthesis of carboxylic acids by reacting an organomagnesium halide with carbon dioxide.[2] When a chiral Grignard reagent is employed, the potential for stereoselective synthesis arises.
This protocol details a reliable method for the preparation of this compound with a high degree of enantiomeric purity by utilizing (S)-2-bromobutane as the chiral starting material. The reaction proceeds with retention of the stereochemical integrity of the chiral center during the formation of the Grignard reagent and its subsequent carboxylation.
Principle and Strategy
The core of this synthetic strategy lies in the stereospecific reaction of an enantiomerically pure Grignard reagent with carbon dioxide. The synthesis begins with the formation of the Grignard reagent from (S)-2-bromobutane and magnesium metal in an anhydrous ether solvent. This chiral Grignard reagent, (S)-sec-butylmagnesium bromide, is then reacted with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired this compound. The stereochemical outcome is controlled by the starting material, with the reaction proceeding with overall retention of configuration.
Experimental Protocols
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| (S)-2-Bromobutane | C₄H₉Br | 137.02 | >99% ee | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | >99% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ACS reagent | Sigma-Aldrich |
| Carbon Dioxide (solid) | CO₂ | 44.01 | - | Local supplier |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | >97% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | >99% | Sigma-Aldrich |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line (optional, for rigorous anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of (S)-sec-Butylmagnesium Bromide (Grignard Reagent)
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use. Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface. The flask is then gently warmed under a stream of inert gas to sublime the iodine, which will etch the magnesium surface.
-
Initiation of Grignard Formation: Add a small portion of a solution of (S)-2-bromobutane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous refluxing of the ether, indicates the start of the reaction.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of (S)-2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting Grignard reagent is a grayish, slightly turbid solution.
Protocol 2: Carboxylation of (S)-sec-Butylmagnesium Bromide
-
Preparation of Carbon Dioxide: In a separate large beaker or flask, place an excess of freshly crushed solid carbon dioxide (dry ice).
-
Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.
-
Quenching: Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime. The reaction mixture will become a viscous slurry.
-
Acidic Workup: Slowly and carefully add 1 M hydrochloric acid to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate. The addition should be done in an ice bath as the neutralization is exothermic. Continue adding acid until the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Basic Wash: Combine the organic extracts and wash with a 5% aqueous sodium hydroxide solution. This will extract the carboxylic acid into the aqueous layer as its sodium salt, leaving non-acidic organic impurities in the ether layer.
-
Acidification and Isolation: Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is strongly acidic. The this compound will precipitate out if it is a solid at the working temperature or will form an oily layer.
-
Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation or chromatography if necessary.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | (S)-2-Bromobutane (>99% ee) |
| Molar Ratio (Mg : Alkyl Bromide) | 1.2 : 1.0 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature (Grignard formation) | Reflux (~35 °C) |
| Reaction Temperature (Carboxylation) | 0 °C to room temperature |
| Typical Yield | 75-85% |
Table 2: Product Characterization
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | ~190-192 °C |
| Enantiomeric Excess (ee) | >98% |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
Application Notes and Protocols for the Biocatalytic Production of (2R)-2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-dimethylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereospecific synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects. Biocatalysis, utilizing enzymes such as enoate reductases (ERs), offers a green and highly selective alternative to traditional chemical synthesis methods for producing this and other chiral compounds. This document provides detailed application notes and experimental protocols for the biocatalytic production of this compound using a whole-cell biocatalyst expressing an enoate reductase.
Enoate reductases, particularly those from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[1] The reaction of interest is the stereoselective reduction of 2,3-dimethyl-2-butenoic acid to this compound. This process typically employs a whole-cell system, such as Escherichia coli, engineered to overexpress the desired enoate reductase.[1] A key advantage of using whole cells is the in-situ regeneration of the required NADPH cofactor, which is essential for the economic viability of the process.[2]
Principle of the Biocatalytic Reaction
The core of this biocatalytic process is the asymmetric trans-hydrogenation of the C=C double bond of the prochiral substrate, 2,3-dimethyl-2-butenoic acid, catalyzed by an enoate reductase. The enzyme delivers a hydride from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon and a proton to the α-carbon of the substrate, establishing the chiral center with high enantioselectivity. The oxidized FMN cofactor is subsequently reduced by NADPH, which is regenerated by the host cell's metabolism, typically through the oxidation of a co-substrate like glucose.
Key Experimental Data Summary
The following tables summarize typical quantitative data for the biocatalytic production of this compound. These values are based on studies of structurally similar α,β-unsaturated carboxylic acids and serve as a starting point for optimization.
Table 1: Whole-Cell Biocatalyst Preparation and Reaction Components
| Parameter | Value | Reference |
| Biocatalyst | E. coli BL21(DE3) expressing ERED-36 | [3] |
| Optical Density (OD600) at induction | 0.6 - 0.8 | General Practice |
| Inducer (IPTG) Concentration | 0.1 - 1.0 mM | General Practice |
| Co-substrate (Glucose) Concentration | 50 - 100 mM | [2] |
| Substrate (2,3-dimethyl-2-butenoic acid) Concentration | 10 - 50 mM | [4] |
| Buffer | Potassium phosphate buffer (100 mM, pH 7.0) | [4] |
| Wet Cell Weight per volume of reaction | 50 - 100 g/L | [5] |
Table 2: Biocatalytic Reaction Conditions and Performance
| Parameter | Value | Reference |
| Reaction Temperature | 30 °C | [1] |
| Agitation | 200 rpm | [5] |
| Reaction Time | 24 - 48 hours | [4] |
| Product Titer | Up to 45 mM (approx. 5.2 g/L) | Estimated |
| Enantiomeric Excess (e.e.) | >99% for the (R)-enantiomer | [3] |
| Conversion Rate | >95% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biocatalytic production of this compound.
Protocol 1: Preparation of the Whole-Cell Biocatalyst
-
Transformation: Transform competent E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET28a) containing the gene for the selected enoate reductase (e.g., ERED-36).
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 500 mL of Terrific Broth (TB) medium (containing the antibiotic) with the overnight starter culture to an initial OD600 of ~0.1.
-
Induction: Incubate the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to incubate for another 12-16 hours to allow for protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0).
-
Storage: The wet cell paste can be used immediately or stored at -80°C until needed.
Protocol 2: Whole-Cell Biocatalytic Reduction
-
Reaction Setup: In a 250 mL baffled flask, prepare a 50 mL reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 mM 2,3-dimethyl-2-butenoic acid (substrate)
-
100 mM glucose (co-substrate for cofactor regeneration)
-
50 g/L wet cell weight of the prepared biocatalyst
-
-
Reaction: Incubate the flask at 30°C with shaking at 200 rpm.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-8 hours).
-
Sample Preparation for Analysis:
-
Centrifuge the sample to pellet the cells.
-
Acidify the supernatant to pH 2 with 1 M HCl.
-
Extract the product with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
-
Protocol 3: Product Analysis by Chiral Gas Chromatography (GC)
-
Derivatization (Optional but Recommended): For better resolution and peak shape, derivatize the carboxylic acid to its methyl ester. A simple method is to react the extracted product with diazomethane or by using a milder agent like (trimethylsilyl)diazomethane.
-
GC Conditions:
-
Analysis: Inject the prepared sample and compare the retention times with those of authentic standards of (R)- and (S)-2,3-dimethylbutanoic acid (or their methyl esters) to determine the enantiomeric excess. Quantify the product concentration using a calibration curve prepared with a standard of the product.
Visualizations
The following diagrams illustrate the key processes in the biocatalytic production of this compound.
Caption: Signaling pathway of the enzymatic reduction.
Caption: Experimental workflow for production and analysis.
Caption: Cofactor regeneration cycle in the whole-cell system.
References
- 1. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in asymmetric synthesis.[1][2] Its stereogenic center allows for the control of stereochemistry in chemical reactions, facilitating the production of specific enantiomers of desired products.[1][2] This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomer. These application notes provide an overview of the use of this compound and its derivatives as chiral auxiliaries in asymmetric synthesis, complete with detailed experimental protocols and data.
Principle of Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. One common strategy involves the temporary attachment of a "chiral auxiliary" to a non-chiral substrate. This auxiliary, being chiral itself, directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.
Application: Diastereoselective Alkylation of an N-Acyl Prolinol Derivative
In this application, a derivative of this compound is used as a chiral auxiliary to direct the asymmetric alkylation of a prolinol amide enolate. The bulky 2,3-dimethylbutanoyl group creates a chiral environment that shields one face of the enolate, leading to the preferential approach of an electrophile from the less hindered face.
Experimental Workflow
The overall experimental workflow for this asymmetric alkylation is depicted below. It involves the acylation of a chiral prolinol, subsequent diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.
Detailed Experimental Protocols
Protocol 1: Synthesis of (2R)-2,3-Dimethylbutanoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a necessary step for its attachment to the chiral alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dry toluene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude (2R)-2,3-dimethylbutanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Acylation of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol details the attachment of the (2R)-2,3-dimethylbutanoyl group to the chiral prolinol derivative.
Materials:
-
(2R)-2,3-dimethylbutanoyl chloride (from Protocol 1)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Triethylamine (Et₃N)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (2R)-2,3-dimethylbutanoyl chloride (1.1 eq) in dry dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl prolinol derivative.
Protocol 3: Diastereoselective Alkylation
This protocol describes the key stereocontrol step where the chiral auxiliary directs the addition of an alkyl group.
Materials:
-
N-((2R)-2,3-dimethylbutanoyl)-(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (from Protocol 2)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Dry tetrahydrofuran (THF)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Stirring apparatus
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl prolinol derivative (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the cooled solution with vigorous stirring to form the enolate. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This final protocol describes the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.
Materials:
-
Alkylated N-acyl prolinol derivative (from Protocol 3)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral prolinol auxiliary.
-
Determine the enantiomeric excess of the final product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric alkylation of the N-((2R)-2,3-dimethylbutanoyl)-(S)-(-)-a,a-diphenyl-2-pyrrolidinemethanol with benzyl bromide.
| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Acylation | N-((2R)-2,3-dimethylbutanoyl)-(S)-(-)-a,a-diphenyl-2-pyrrolidinemethanol | 85-95 | N/A |
| Alkylation | Alkylated N-acyl prolinol derivative | 70-85 | >95 (d.e.) |
| Cleavage | (R)-2-benzyl-2,3-dimethylbutanoic acid | 80-90 | >95 (e.e.) |
Yields and selectivities are representative and may vary depending on specific reaction conditions and substrates.
Logical Relationship Diagram
The stereochemical outcome of the alkylation reaction is determined by the steric hindrance imposed by the chiral auxiliary. The bulky 2,3-dimethylbutanoyl group and the phenyl groups of the prolinol derivative create a highly ordered, chelated enolate intermediate.
Caption: Rationale for diastereoselectivity in the alkylation step.
Conclusion
This compound, when converted to a suitable amide derivative, can serve as an effective chiral auxiliary for directing asymmetric alkylation reactions. The protocols outlined provide a framework for the synthesis of enantiomerically enriched carboxylic acids. The high diastereoselectivities achieved underscore the utility of this chiral building block in modern asymmetric synthesis, offering a valuable tool for researchers in organic chemistry and drug development.
References
(2R)-2,3-Dimethylbutanoic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery and Materials Science
(2R)-2,3-dimethylbutanoic acid , a chiral carboxylic acid, has emerged as a valuable and versatile building block in the fields of organic synthesis, drug development, and materials science. Its inherent chirality provides a powerful tool for controlling the stereochemistry of chemical reactions, enabling the synthesis of specific enantiomers of complex molecules.[1] This is particularly crucial in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.
This application note provides a comprehensive overview of the applications of this compound, including detailed experimental protocols for the synthesis of key derivatives and an exploration of its role in more complex molecular architectures.
Key Applications
The utility of this compound stems from its stereochemically defined structure, which can be leveraged in various synthetic strategies:
-
Asymmetric Synthesis: It serves as a fundamental chiral building block for the synthesis of other chiral molecules. Its stereocenter directs the formation of new stereocenters in a predictable manner, leading to the production of single enantiomers of desired products.[1]
-
Pharmaceutical Intermediates: This chiral acid is a key component in the synthesis of biologically active compounds. For instance, derivatives of this compound are utilized in the synthesis of intermediates for drugs like Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.
-
Chiral Auxiliaries: While not a classical chiral auxiliary itself, it can be incorporated into molecules that then act as auxiliaries to control the stereochemical outcome of subsequent reactions.
-
Chiral Polymers: this compound can be used as a monomer in the synthesis of chiral polymers.[1] These polymers possess unique properties and have potential applications in chiral separation technologies, drug delivery systems, and as advanced materials with specific optical or electronic properties.[1]
-
Biological Research: Its derivatives are employed in the study of chiral recognition and metabolic pathways in biological systems.[1] Understanding how enzymes and receptors differentiate between enantiomers is fundamental to drug design and development.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound.
| Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Amide Synthesis | This compound, Amine, HATU, DIPEA, DMF, rt, 12h | (2R)-N-Alkyl/Aryl-2,3-dimethylbutanamide | 70-95 | >99 |
| Ester Synthesis | This compound, Alcohol, DCC, DMAP, CH2Cl2, 0°C to rt, 4h | (2R)-Alkyl/Aryl-2,3-dimethylbutanoate | 80-98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (2R)-N-Benzyl-2,3-dimethylbutanamide
This protocol describes a standard procedure for the synthesis of an amide derivative from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (2R)-N-benzyl-2,3-dimethylbutanamide.
Expected Yield: 85-95% Expected Enantiomeric Excess: >99%
Protocol 2: Synthesis of (2R)-tert-Butyl 2,3-dimethylbutanoate
This protocol details the esterification of this compound with tert-butanol using the Steglich esterification method.
Materials:
-
This compound
-
tert-Butanol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel column chromatography to obtain (2R)-tert-butyl 2,3-dimethylbutanoate.
Expected Yield: 80-90% Expected Enantiomeric Excess: >99%
Mandatory Visualization
Caption: Workflow for Amide Synthesis.
Caption: Workflow for Ester Synthesis.
References
Application Notes and Protocols: (2R)-2,3-dimethylbutanoic acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: Probing Branched-Chain Metabolism with (2R)-2,3-dimethylbutanoic acid
This compound is a chiral, branched-chain fatty acid that serves as a valuable molecular probe for investigating specific metabolic pathways. Due to its structural similarity to intermediates in the catabolism of branched-chain amino acids (BCAAs) like isoleucine, it can be employed to explore the activity and specificity of enzymes involved in these pathways. Its methyl substitutions at the α and β positions make it resistant to classical β-oxidation, allowing for the targeted study of alternative fatty acid oxidation mechanisms and the metabolic crosstalk between fatty acid and amino acid metabolism.[1]
The primary application of this compound lies in its ability to be metabolized to a limited number of downstream products, which can be traced using techniques like mass spectrometry. When isotopically labeled, for instance with ¹³C or ²H, it becomes a powerful tool for metabolic flux analysis, enabling researchers to quantitatively track its conversion and incorporation into other metabolites. This provides insights into the enzymatic activities responsible for its transformation and how these activities are altered in various physiological or pathological states, such as inborn errors of metabolism or cancer.
Key research applications include:
-
Investigating the substrate specificity of mitochondrial and peroxisomal acyl-CoA synthetases.
-
Elucidating alternative fatty acid oxidation pathways for branched-chain substrates. [2][3][4]
-
Studying the enzymatic steps in the catabolism of branched-chain amino acids.
-
Identifying potential off-target effects of drugs that modulate fatty acid or amino acid metabolism.
-
Exploring the metabolic fate of xenobiotic carboxylic acids with similar structural motifs.
The following protocols provide a framework for utilizing this compound in cell-based metabolic studies, coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of its metabolic products.
Hypothetical Metabolic Activation and Initial Catabolism of this compound
The initial step in the metabolism of this compound is its activation to the corresponding CoA ester, a reaction catalyzed by an acyl-CoA synthetase. Due to its structure, it is likely a substrate for medium-chain acyl-CoA synthetases. Once activated, its metabolism may proceed through pathways analogous to those for other branched-chain acyl-CoAs.
Experimental Protocols
Protocol 1: In Vitro Metabolic Fate Analysis in Cultured Hepatocytes
This protocol describes the incubation of cultured hepatocytes with this compound to study its uptake and conversion to metabolites.
Materials:
-
Cultured hepatocytes (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Isotopically labeled internal standard (e.g., D₄-acetic acid)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Cell Culture: Plate hepatocytes in 6-well plates and grow to 80-90% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in a cell culture medium to final concentrations for treatment (e.g., 10, 50, 100 µM). Replace the existing medium with the treatment medium. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Metabolite Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold extraction solvent (methanol:water:chloroform, 5:2:2 v/v/v) containing the internal standard to each well. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex vigorously for 1 minute and incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (polar and semi-polar metabolites) to a new tube for derivatization and GC-MS analysis.
Protocol 2: Sample Derivatization for GC-MS Analysis
This protocol describes the derivatization of carboxylic acids to their more volatile trimethylsilyl (TMS) esters for GC-MS analysis.
Materials:
-
Metabolite extract from Protocol 1
-
Nitrogen gas stream
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC vials with inserts
Procedure:
-
Drying: Evaporate the metabolite extract to dryness under a gentle stream of nitrogen.
-
Derivatization: a. Add 50 µL of pyridine to the dried extract and vortex to dissolve. b. Add 50 µL of MSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 1 minute. d. Incubate at 60°C for 60 minutes.
-
Analysis: Cool the sample to room temperature and transfer it to a GC vial with an insert for immediate GC-MS analysis.
Protocol 3: GC-MS Analysis of Derivatized Metabolites
This protocol outlines the conditions for the GC-MS analysis of TMS-derivatized short-chain fatty acids and related metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 50-600) and Selected Ion Monitoring (SIM) for target analytes.
Data Presentation
The following tables present hypothetical data from an experiment where hepatocytes were treated with 100 µM this compound for 24 hours. Concentrations are in µM and represent the mean ± standard deviation from triplicate experiments.
Table 1: Intracellular Concentrations of this compound and a Putative Metabolite
| Compound | Control (µM) | Treated (µM) | Fold Change |
| This compound | Not Detected | 8.2 ± 1.1 | - |
| Putative hydroxylated metabolite | Not Detected | 1.5 ± 0.3 | - |
Table 2: Relative Abundance of Key Endogenous Metabolites
| Metabolite | Control (Relative Abundance) | Treated (Relative Abundance) | p-value |
| Pyruvic acid | 1.00 ± 0.12 | 1.05 ± 0.15 | > 0.05 |
| Lactic acid | 1.00 ± 0.18 | 1.10 ± 0.20 | > 0.05 |
| Succinic acid | 1.00 ± 0.09 | 1.35 ± 0.11 | < 0.05 |
| Malic acid | 1.00 ± 0.11 | 1.28 ± 0.13 | < 0.05 |
The data in Table 1 illustrates the uptake of the parent compound and its conversion to a hypothetical downstream metabolite. Table 2 shows the impact of treatment on related endogenous metabolic pathways, suggesting a potential link to the TCA cycle.
References
The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies
(2R)-2,3-dimethylbutanoic acid , a chiral carboxylic acid, is emerging as a significant tool in the field of chiral recognition, critical for the development of enantiomerically pure pharmaceuticals and other specialty chemicals. Its unique stereochemistry and functional group make it a valuable chiral building block and a probe for investigating the subtle mechanisms that govern interactions between enantiomers.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in chiral recognition studies.
Application Notes
This compound and its derivatives serve multifaceted roles in chiral recognition, primarily as chiral derivatizing agents for spectroscopic and chromatographic analysis, and as building blocks for the synthesis of novel chiral selectors and stationary phases.
1. Chiral Derivatizing Agent for NMR Spectroscopy:
The carboxylic acid functionality of this compound allows for its covalent reaction with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers, unlike the original enantiomers, exhibit distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. This distinction enables the determination of enantiomeric excess (% ee) and the absolute configuration of the analyte. The bulky and conformationally influential 2,3-dimethylbutyl group often induces significant differences in the magnetic environments of the protons and carbons near the chiral centers of the resulting diastereomers, leading to well-resolved signals in the NMR spectrum.
2. Chiral Selector for High-Performance Liquid Chromatography (HPLC):
This compound can be covalently bonded to a solid support, such as silica gel, to create a chiral stationary phase (CSP) for HPLC.[2][3] The enantioselective separation on such a CSP is based on the differential transient diastereomeric interactions between the enantiomers of an analyte and the chiral selector. The separation efficiency is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, all influenced by the stereochemistry of the this compound moiety.
3. Component of Chiral Sensors:
The principles of chiral recognition involving this compound can be extended to the development of enantioselective sensors. By incorporating this chiral motif into a sensor platform, it is possible to generate a measurable signal (e.g., fluorescence, electrochemical) that differs upon interaction with each enantiomer of a target molecule. This allows for the rapid and sensitive determination of enantiomeric composition.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained in chiral recognition studies using derivatives of this compound. These values are illustrative and will vary depending on the specific analyte and experimental conditions.
| Application | Analyte | Chiral Derivative/Selector | Technique | Key Quantitative Metric | Value |
| Enantiomeric Excess Determination | (S)-1-Phenylethanol | This compound ester | ¹H NMR | Chemical Shift Difference (Δδ) of methyl protons | 0.05 ppm |
| Chiral Separation | Racemic Ibuprofen | (2R)-2,3-dimethylbutanoyl-bonded silica | HPLC | Separation Factor (α) | 1.8 |
| Chiral Separation | Racemic Ibuprofen | (2R)-2,3-dimethylbutanoyl-bonded silica | HPLC | Resolution (Rs) | 2.5 |
| Chiral Sensing | Propranolol Enantiomers | Fluorescent sensor with (2R)-2,3-dimethylbutanamide | Fluorescence Spectroscopy | Enantioselective Quenching Ratio (F_R / F_S) | 3.2 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Alcohol using this compound as a Chiral Derivatizing Agent via ¹H NMR Spectroscopy
Objective: To determine the enantiomeric excess of a chiral secondary alcohol by converting it into diastereomeric esters with this compound.
Materials:
-
This compound
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
-
NMR spectrometer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (10 mL).
-
Add DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add DCC (1.2 mmol) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Dissolve a small sample of the purified diastereomeric esters in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the alcohol moiety for both diastereomers.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Protocol 2: Enantioselective Separation of a Racemic Carboxylic Acid using a Chiral Stationary Phase Derived from this compound
Objective: To separate the enantiomers of a racemic acidic drug (e.g., ibuprofen) using a custom-packed HPLC column with a CSP derived from this compound.
Materials:
-
HPLC system with a UV detector
-
Custom-packed HPLC column with (2R)-2,3-dimethylbutanoyl-bonded silica
-
Racemic ibuprofen standard
-
Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) mixture (e.g., 90:10:0.1 v/v/v)
-
HPLC grade solvents
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a standard solution of racemic ibuprofen in the mobile phase (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) of the standard solution onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 220 nm).
-
Record the chromatogram and identify the two peaks corresponding to the enantiomers.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the performance of the chiral separation.
Visualizations
Caption: Mechanism of chiral recognition leading to separation.
Caption: Workflow for chiral HPLC separation.
Caption: Workflow for NMR-based enantiomeric excess determination.
References
Application Notes and Protocols: Preparation of Esters and Amides from (2R)-2,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.[1][2] Its sterically hindered nature, with methyl groups at the α and β positions, presents unique challenges in the formation of ester and amide derivatives. Standard coupling procedures may prove inefficient, requiring specialized reagents and optimized conditions to achieve high yields while preserving the stereochemical integrity of the chiral center.
These application notes provide detailed protocols for the preparation of esters and amides from this compound, focusing on methods suitable for sterically hindered substrates. The protocols and data presented are designed to guide researchers in the synthesis of derivatives for further investigation in medicinal chemistry and materials science.[1]
Esterification of this compound
The steric hindrance around the carboxyl group of this compound makes traditional Fischer esterification less effective. More potent activation methods are generally required. The Steglich and Yamaguchi esterification methods are well-suited for such sterically demanding substrates.
Data Summary: Esterification Methods
| Method | Activating Agent | Catalyst/Base | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Steglich Esterification | DCC or EDC | DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | 2 - 12 | 70 - 95 | Mild conditions, suitable for acid-sensitive substrates. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Triethylamine, DMAP | Toluene or THF | Room Temperature | 1 - 6 | 80 - 98 | Highly effective for sterically hindered acids and macro-lactonization. |
| Acid Fluoride Method | Cyanuric fluoride or Deoxo-Fluor | Pyridine or other base | Aprotic solvents (e.g., DCM) | 0 to Room Temperature | 1 - 4 | 75 - 95 | Acyl fluorides are highly reactive intermediates. |
Note: The data presented are typical ranges for sterically hindered carboxylic acids and may vary depending on the specific alcohol and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl (2R)-2,3-dimethylbutanoate via Steglich Esterification
This protocol describes the esterification of this compound with methanol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure methyl (2R)-2,3-dimethylbutanoate.
Amidation of this compound
The formation of amides from sterically hindered carboxylic acids like this compound often requires the use of potent coupling reagents to overcome the low reactivity of the activated acid intermediate. Reagents such as HATU and COMU are particularly effective for coupling sterically demanding substrates.
Data Summary: Amidation Methods
| Method | Coupling Reagent | Additive | Base | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU Coupling | HATU | - | DIPEA or Triethylamine | DMF or DCM | 0 to Room Temperature | 1 - 6 | 75 - 95 | Highly effective for hindered acids and amines, low racemization. |
| COMU Coupling | COMU | - | DIPEA or NMM | DMF | 0 to Room Temperature | 0.5 - 4 | 80 - 98 | Modern, efficient coupling reagent with good solubility of byproducts. |
| Mixed Anhydride | Isobutyl chloroformate | - | N-Methylmorpholine (NMM) | THF or DCM | -20 to Room Temperature | 1 - 3 | 70 - 90 | Cost-effective method, requires careful temperature control. |
Note: The data presented are typical ranges for sterically hindered carboxylic acids and may vary depending on the specific amine and reaction conditions. DIPEA: Diisopropylethylamine, NMM: N-Methylmorpholine.
Experimental Protocols
Protocol 2: Synthesis of N-benzyl-(2R)-2,3-dimethylbutanamide via HATU Coupling
This protocol details the synthesis of an amide by coupling this compound with benzylamine using HATU as the coupling reagent.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-(2R)-2,3-dimethylbutanamide.
Visualized Workflows and Mechanisms
To aid in the understanding of the synthetic processes, the following diagrams illustrate the general reaction pathways and experimental workflows.
Caption: General reaction pathway for the esterification of this compound.
Caption: General reaction pathway for the amidation of this compound.
Caption: General experimental workflow for the synthesis of esters and amides.
References
Application Notes and Protocols: (2R)-2,3-dimethylbutanoic acid in the Development of Chiral Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property in molecular sciences, with significant implications in pharmacology and materials science. Enantiomers of a chiral drug can exhibit vastly different physiological effects, making their separation and stereoselective synthesis critical.[1] Chiral polymers, macromolecules possessing chiral centers, have emerged as highly valuable materials for a range of applications, including enantioselective separation, asymmetric catalysis, and chiral drug delivery systems.[2][3]
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block for the synthesis of novel chiral molecules and materials.[4] By incorporating this chiral moiety into a polymer backbone, it is possible to impart chirality to the resulting macromolecule. This opens the door to creating advanced functional polymers with tailored properties for specific applications in drug development and material science.
These application notes provide detailed protocols for the synthesis of a chiral methacrylate monomer derived from this compound and its subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4][5][6] Additionally, potential applications of the resulting chiral polymer in enantioselective separation and drug delivery are discussed.
Experimental Protocols
Synthesis of (2R)-2,3-dimethylbutanoyloxyethyl methacrylate Monomer
This protocol describes the synthesis of the chiral monomer, (2R)-2,3-dimethylbutanoyloxyethyl methacrylate, through the esterification of this compound with 2-hydroxyethyl methacrylate (HEMA). This method is adapted from established procedures for the synthesis of similar chiral methacrylate monomers.[4]
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).
-
Add 2-hydroxyethyl methacrylate (HEMA) (1.2 eq) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (2R)-2,3-dimethylbutanoyloxyethyl methacrylate monomer.
dot
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RAFT polymerization of methacrylates containing a tryptophan moiety: controlled synthesis of biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing (2R)-2,3-dimethylbutanoic acid
An Application Note on the Analytical Characterization of (2R)-2,3-dimethylbutanoic Acid
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, a valuable chiral building block in organic and pharmaceutical synthesis.[1] The protocols focus on establishing identity, purity, and enantiomeric excess using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chiral carboxylic acid whose stereochemistry is critical for its application in asymmetric synthesis and as a precursor for biologically active molecules.[2] Its enantiomeric counterpart is (2S)-2,3-dimethylbutanoic acid.[3] Accurate and robust analytical methods are essential to determine the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the (2R)-enantiomer. This note details direct and indirect methods for chiral separation and provides protocols for structural confirmation.
The overall analytical workflow for characterizing a sample of this compound involves initial purity assessment, definitive chiral separation to determine enantiomeric purity, and spectroscopic analysis for structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary technique for resolving enantiomers. The separation can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[4][5] The direct approach is often preferred for its simplicity. Polysaccharide-based and macrocyclic glycopeptide columns are particularly effective for separating chiral carboxylic acids.[6][7]
Protocol: Direct Chiral HPLC Separation
This protocol outlines the direct separation of (2R)- and (2S)-2,3-dimethylbutanoic acid enantiomers using a polysaccharide-based CSP.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA). A typical composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA.[4] Filter through a 0.45 µm filter and degas for 15 minutes.
-
Standard Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 2,3-dimethylbutanoic acid in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
-
HPLC System and Conditions:
-
Equilibrate the chiral column (e.g., Chiralcel® OD-H) with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the racemic standard injection.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Quantitative Data Summary (Typical HPLC Parameters)
| Parameter | Value / Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm |
| Expected R.T. (R)-enantiomer | ~8.5 min (retention times are column/system dependent) |
| Expected R.T. (S)-enantiomer | ~9.8 min (retention times are column/system dependent) |
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis. For chiral carboxylic acids, derivatization is necessary to increase volatility and enable separation on a chiral GC column.[8] Silylation, converting the carboxylic acid to a trimethylsilyl (TMS) ester, is a common and effective method.[8]
Protocol: Chiral GC-MS via Silylation Derivatization
This protocol describes the conversion of this compound to its TMS ester followed by GC-MS analysis.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS System and Conditions:
-
Set up the GC-MS system with a chiral capillary column.
-
Perform a blank injection (solvent only) to check for system cleanliness.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
The resulting TMS-ester of 2,3-dimethylbutanoic acid (M.W. 188.32 g/mol ) will be separated into its (R) and (S) enantiomers.
-
Confirm the identity of the peaks by their mass spectra. Key fragments include the molecular ion (m/z 188) and characteristic fragments such as [M-15]+ (m/z 173, loss of CH₃) and the TMS-related ion at m/z 73.
-
Calculate the enantiomeric excess from the integrated peak areas of the total ion chromatogram (TIC).
-
Quantitative Data Summary (Typical GC-MS Parameters)
| Parameter | Value / Condition |
|---|---|
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | Chiral Cyclodextrin-based column (e.g., Rt-bDEXse, 30 m x 0.25 mm x 0.25 µm)[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents (CDAs) or chiral solvating agents can be used to induce diastereotopic shifts for determining enantiomeric purity, although this is often more complex than chromatographic methods.[10]
Protocol: ¹H and ¹³C NMR Structural Characterization
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (typically proton-decoupled).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign them to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Confirm that the observed spectra match the expected structure.
-
Spectroscopic Data Summary (Predicted for CDCl₃)
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Proton | -COOH | ~11.0 - 12.0 | Broad Singlet | 1H |
| Proton | H-2 | ~2.45 | Quintet | 1H |
| Proton | H-3 | ~1.85 | Octet | 1H |
| Proton | C2-CH₃ | ~1.15 | Doublet | 3H |
| Proton | C3-(CH₃)₂ | ~0.90 & ~0.95 | Doublet, Doublet | 6H |
| ¹³C NMR | Assignment | Expected δ (ppm) |
| Carbon | C=O (C1) | ~182 |
| Carbon | CH (C2) | ~45 |
| Carbon | CH (C3) | ~34 |
| Carbon | C2-CH₃ | ~15 |
| Carbon | C3-(CH₃)₂ | ~19 & ~20 |
Note: Actual chemical shifts can vary based on solvent, concentration, and instrument.
References
- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 27855-05-6 [smolecule.com]
- 3. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2R)-2,3-dimethylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2R)-2,3-dimethylbutanoic acid. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?
A1: The primary methods for the enantioselective synthesis of this compound include:
-
Asymmetric alkylation using chiral auxiliaries: This widely used method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of an alkylation reaction. Evans oxazolidinones are a common choice for this purpose.[1][2][3]
-
Biocatalytic kinetic resolution: This technique employs enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture of 2,3-dimethylbutanoic acid or its ester derivative.[4][5][6] This allows for the separation of the desired (2R)-enantiomer.
-
Grignard Reactions: The use of a Grignard reagent derived from a chiral starting material can yield the desired chiral carboxylic acid upon reaction with carbon dioxide followed by hydrolysis.[7]
Q2: How do Evans chiral auxiliaries control the stereochemistry of the alkylation reaction?
A2: Evans oxazolidinone auxiliaries provide excellent stereocontrol through the formation of a rigid chelated (Z)-enolate when deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[1][8][9] The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, the incoming electrophile (alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[9] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.[1]
Q3: What are the key advantages of using a biocatalytic approach for this synthesis?
A3: Biocatalytic methods, particularly enzymatic kinetic resolutions, offer several advantages:
-
High Enantioselectivity: Lipases can exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee).[4]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., near neutral pH and room temperature), which minimizes side reactions and degradation of sensitive substrates.[5][10]
-
Environmentally Friendly: Biocatalysis is considered a "green" chemistry approach as it avoids the use of harsh reagents and solvents.[5]
Troubleshooting Guides
Asymmetric Synthesis using Evans Chiral Auxiliary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incomplete formation of the desired (Z)-enolate. 2. Epimerization of the product during workup or purification. 3. Incorrect choice of base or solvent. | 1. Ensure slow addition of the base at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-enolate. 2. Use mild acidic or basic conditions during workup and avoid excessive heat during purification. 3. Lithium bases (e.g., LDA) in THF are generally preferred for forming the chelated Z-enolate. |
| Low Yield of Alkylated Product | 1. Incomplete deprotonation of the N-acyloxazolidinone. 2. The alkylating agent is not reactive enough. 3. Side reactions, such as elimination. | 1. Use a sufficient excess of a strong, non-nucleophilic base (e.g., 1.1-1.5 equivalents of LDA or NaHMDS). 2. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). 3. Maintain low reaction temperatures to minimize elimination, especially with sterically hindered substrates. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete hydrolysis of the N-acyl bond. 2. Racemization of the product during cleavage. | 1. For hydrolytic cleavage, lithium hydroperoxide (LiOH/H₂O₂) is effective and minimizes racemization.[11] Ensure sufficient reaction time and appropriate temperature. 2. Reductive cleavage using agents like LiBH₄ can also be employed to yield the corresponding alcohol, which can then be oxidized to the carboxylic acid. |
Biocatalytic Kinetic Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) of the Product | 1. The chosen lipase has low enantioselectivity for the substrate. 2. The reaction has proceeded beyond 50% conversion, leading to a decrease in the ee of the remaining substrate. 3. Inappropriate reaction conditions (pH, temperature, solvent). | 1. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most selective one.[4] 2. Carefully monitor the reaction progress using techniques like chiral HPLC or GC and stop the reaction at or near 50% conversion. 3. Optimize pH, temperature, and co-solvent to enhance enzyme activity and selectivity. |
| Slow or No Reaction | 1. Inactivated enzyme. 2. Poor substrate solubility. 3. Presence of enzyme inhibitors. | 1. Ensure proper storage and handling of the lipase. Consider using an immobilized enzyme for better stability. 2. Use a biphasic system or a co-solvent (e.g., MTBE, toluene) to improve the solubility of the substrate. 3. Ensure the starting materials and solvents are free from impurities that could inhibit the enzyme. |
| Difficult Separation of Product and Unreacted Substrate | 1. Similar physical properties of the ester and the carboxylic acid. | 1. Utilize acid-base extraction. The carboxylic acid product can be extracted into an aqueous basic solution, leaving the unreacted ester in the organic phase. Subsequent acidification of the aqueous layer will recover the carboxylic acid. |
Experimental Protocols
Asymmetric Alkylation via Evans Oxazolidinone
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the N-acyl oxazolidinone by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add methyl iodide (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product.
-
Analyze the diastereomeric ratio by ¹H NMR or GC. Purify by flash chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the chiral auxiliary by extraction.
-
Acidify the aqueous layer with HCl and extract the this compound. Purify by distillation or crystallization.
-
Lipase-Catalyzed Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid Ethyl Ester
This is a representative protocol and the choice of lipase and conditions are crucial for success.
-
Esterification of Racemic 2,3-Dimethylbutanoic Acid:
-
Reflux a mixture of racemic 2,3-dimethylbutanoic acid, a slight excess of ethanol, and a catalytic amount of sulfuric acid until esterification is complete.
-
Work up the reaction by neutralizing the acid and extracting the ethyl ester. Purify by distillation.
-
-
Enzymatic Hydrolysis:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Disperse the racemic ethyl 2,3-dimethylbutanoate (1.0 eq) in the buffer. A co-solvent like MTBE or toluene may be added to improve solubility.
-
Add the selected lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Separation and Isolation:
-
Extract the reaction mixture with an organic solvent.
-
Separate the unreacted (R)-ester from the (S)-acid product via acid-base extraction.
-
The organic layer will contain the enriched (R)-ester.
-
The aqueous basic layer is acidified to precipitate the (S)-acid.
-
Hydrolyze the enriched (R)-ester using standard basic hydrolysis conditions to obtain this compound.
-
Visualizations
References
- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2,3-Dimethylbutanoic Acid
Welcome to the technical support center for the chiral separation of 2,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the enantioselective analysis of this small, non-chromophoric carboxylic acid. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
The primary challenges in separating the enantiomers of 2,3-dimethylbutanoic acid stem from its small size, high polarity, and lack of a UV-absorbing chromophore. These characteristics often necessitate indirect methods of analysis, such as derivatization, particularly for gas chromatography (GC), or require specialized columns and detection methods for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: Is direct or indirect analysis better for 2,3-dimethylbutanoic acid?
A1: For 2,3-dimethylbutanoic acid, an indirect approach involving derivatization is often more robust and accessible.[1][2][3] Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) increases volatility and reduces polarity, making it highly suitable for chiral Gas Chromatography (GC), a technique that offers excellent resolution for such compounds.[4][5] Direct analysis on a chiral stationary phase (CSP) without derivatization is possible with HPLC or SFC, but can be challenging due to poor peak shape and the need for a detector other than UV-Vis, such as a mass spectrometer (MS) or refractive index (RI) detector.
Q2: Which chromatographic technique is most suitable: GC, HPLC, or SFC?
A2:
-
Gas Chromatography (GC): Highly recommended after derivatization. Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are very effective at separating volatile, small molecule enantiomers like the esters of 2,3-dimethylbutanoic acid.[4][5]
-
Supercritical Fluid Chromatography (SFC): An excellent modern alternative for direct analysis. SFC offers high efficiency and speed and is more compatible with polar analytes like carboxylic acids than normal-phase HPLC.[6][7] It often requires an acidic additive in the mobile phase to improve peak shape.
-
High-Performance Liquid Chromatography (HPLC): Direct analysis is possible but challenging. It requires specialized chiral stationary phases, such as those based on macrocyclic glycopeptides or anion-exchangers, which can interact with the underivatized acid.[8][9] An acidic mobile phase modifier is typically necessary.
Q3: Why is derivatization necessary for GC analysis of 2,3-dimethylbutanoic acid?
A3: Derivatization serves two main purposes. First, it converts the polar, non-volatile carboxylic acid into a less polar, more volatile derivative (e.g., an ester), which is a prerequisite for GC analysis.[10][11] Second, it masks the active hydrogen of the carboxyl group, which would otherwise cause strong interactions with the stationary phase, leading to severe peak tailing and poor chromatographic performance.[12][13]
Q4: What are the best chiral stationary phases (CSPs) for this separation?
A4:
-
For GC (after derivatization): Derivatized cyclodextrin-based CSPs are the industry standard for this type of analysis. Columns such as those containing substituted β-cyclodextrins are known to provide excellent enantioselectivity for chiral esters.[5][14]
-
For SFC/HPLC (direct analysis): Anion-exchange CSPs (like CHIRALPAK® QN-AX and QD-AX) are specifically designed for acidic compounds and operate via an ion-exchange mechanism.[8] Macrocyclic glycopeptide phases (like Astec® CHIROBIOTIC® T) are also versatile and can resolve underivatized acids in polar organic or reversed-phase modes.[9]
Troubleshooting Guide
Q: I am not seeing any separation of the enantiomers. What should I do?
A:
-
Confirm Derivatization (GC): If using GC, ensure the derivatization reaction has gone to completion. Analyze the sample by a non-chiral GC-MS to confirm the formation of the expected derivative. Incomplete reactions can be a source of failure.
-
Check Column Choice: Verify that the chosen chiral stationary phase is appropriate for your analyte. For derivatized 2,3-dimethylbutanoic acid, a cyclodextrin-based GC column is a good starting point. For direct SFC/HPLC, an anion-exchange or macrocyclic glycopeptide column is more suitable.
-
Optimize Mobile Phase (SFC/HPLC): For direct analysis, the mobile phase composition is critical. Ensure an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is present to suppress the ionization of the carboxylic acid, which is crucial for good interaction with the CSP.
-
Adjust Temperature (GC): In GC, lower temperatures often lead to better resolution. Try decreasing the oven temperature or using a slower temperature ramp.
Q: My peaks are broad or tailing. How can I improve the peak shape?
A:
-
Incomplete Derivatization (GC): Residual underivatized acid is a common cause of peak tailing in GC. Optimize the derivatization reaction time, temperature, or reagent concentration to ensure full conversion.[12]
-
Active Sites in the GC System: Ensure the GC inlet liner and the column itself are well-deactivated to prevent interactions with any residual acid.
-
Mobile Phase pH/Additive (SFC/HPLC): For direct analysis of the acid, poor peak shape is often due to secondary ionic interactions with the stationary phase. The concentration and type of acidic modifier in the mobile phase are critical for obtaining sharp, symmetrical peaks. Try adjusting the concentration of the acid.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
Q: The signal response for my analyte is very low. What is the cause?
A:
-
Detector Incompatibility (HPLC): 2,3-Dimethylbutanoic acid lacks a chromophore, so a standard UV detector will not work. You must use a universal detector like a mass spectrometer (MS), evaporative light scattering detector (ELSD), or refractive index (RI) detector.
-
Poor Derivatization Yield (GC): A low yield from the derivatization step will naturally lead to a low signal.
-
Analyte Adsorption: The analyte may be adsorbing to active sites in the chromatographic system (e.g., inlet, transfer lines). Ensure all components are properly deactivated.
Q: My retention times are shifting between injections. What could be the problem?
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Chiral separations can sometimes require longer equilibration times.
-
Temperature Fluctuations: Both GC and SFC are sensitive to temperature changes. Ensure the column oven temperature is stable and consistent.
-
Mobile Phase Instability (SFC/HPLC): If using a multi-component mobile phase, ensure it is well-mixed and does not change composition over time. In SFC, ensure consistent backpressure, as this affects the density of the mobile phase and thus retention.
Experimental Protocols
Protocol 1: Chiral GC Separation via Methyl Ester Derivatization
This protocol describes the indirect analysis of 2,3-dimethylbutanoic acid by converting it to its methyl ester followed by separation on a chiral GC column.
1. Derivatization to Methyl Ester:
-
Reagents: 2,3-dimethylbutanoic acid standard, Anhydrous Methanol, Acetyl Chloride (or another esterification agent like BF3-Methanol).
-
Procedure:
-
To 1 mg of racemic 2,3-dimethylbutanoic acid in a vial, add 1 mL of anhydrous methanol.
-
Carefully and slowly add 200 µL of acetyl chloride to the methanolic solution while cooling in an ice bath.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., 1 mL of hexane or ethyl acetate).
-
2. GC Method:
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm x 0.25 µm column with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 140°C.
-
Detector Temperature: 250°C (FID)
-
Protocol 2: Direct Chiral SFC Separation
This protocol describes the direct analysis of underivatized 2,3-dimethylbutanoic acid using SFC.
1. Sample Preparation:
-
Dissolve the racemic 2,3-dimethylbutanoic acid in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
2. SFC Method:
-
SFC System: Analytical SFC system with a back-pressure regulator and a suitable detector (e.g., MS or ELSD).
-
Chiral Column: Anion-exchange column, such as a CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm).
-
SFC Conditions:
-
Mobile Phase: Supercritical CO₂ (Eluent A) and Methanol with 0.5% Formic Acid (Eluent B).
-
Gradient: Isocratic elution with 15% Eluent B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: MS or ELSD.
-
Quantitative Data Summary
| Analyte (Form) | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Resolution (Rs) | Separation Factor (α) |
| 2-Hydroxybutyric Acid (derivatized) | GC | DB-17 (achiral column, diastereomer separation) | Helium | ≥ 1.4 | - |
| 2-Arylpropionic Acids (underivatized) | SFC | Polysaccharide-based | CO₂ / Methanol + Additive | > 1.5 | 1.1 - 1.4 |
| 2,2-Dimethyl-3-aryl-propanoic Acids | SFC | Chiralpak AD-H | CO₂ / Methanol | > 1.5 | - |
| Proline (derivatized) | GC | CHIRALDEX G-TA | Helium | Baseline | - |
Data is representative and compiled from analogous separations found in the literature.[13][15]
Mandatory Visualizations
Caption: Workflow for the chiral GC analysis of 2,3-dimethylbutanoic acid via derivatization.
Caption: Decision tree for troubleshooting common issues in chiral chromatography.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. research.monash.edu [research.monash.edu]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fagg.be [fagg.be]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantiomeric Purity of (2R)-2,3-Dimethylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric purity of (2R)-2,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric purity of this compound?
The primary methods include:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic 2,3-dimethylbutanoic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2][3]
-
Kinetic Resolution: This method utilizes a chiral catalyst or enzyme to selectively react with one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer enriched. For 2,3-dimethylbutanoic acid, enzymatic hydrolysis of its ester derivative is a common approach.[4]
-
Chiral Chromatography (HPLC): High-performance liquid chromatography with a chiral stationary phase (CSP) can be used to separate the enantiomers of 2,3-dimethylbutanoic acid or its derivatives.[5][6]
-
Asymmetric Synthesis: Synthesizing the desired (2R)-enantiomer directly using chiral catalysts or auxiliaries can provide high initial enantiomeric purity, minimizing the need for extensive purification.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
The choice of resolving agent is crucial and often empirical. For acidic compounds like 2,3-dimethylbutanoic acid, chiral amines are commonly used.[1][3] Factors to consider include:
-
Availability and Cost: Opt for readily available and cost-effective resolving agents, such as (R)-1-phenylethylamine or other chiral amines.[1]
-
Formation of Crystalline Salts: The resolving agent must form a stable, crystalline salt with the carboxylic acid.
-
Solubility Difference: A significant difference in the solubility of the resulting diastereomeric salts in a particular solvent is essential for effective separation.
-
Ease of Removal: The resolving agent should be easily removable after the separation to recover the pure enantiomer.
Q3: My enantiomeric excess (e.e.) is not improving after recrystallization of the diastereomeric salt. What could be the problem?
Several factors can contribute to this issue:
-
Inappropriate Solvent: The choice of solvent is critical for achieving good separation. Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the diastereomeric salts is maximized.
-
Eutectic Formation: The diastereomeric salts may form a eutectic mixture, which limits the achievable enantiomeric purity through crystallization.
-
Insufficient Number of Recrystallizations: Multiple recrystallization steps are often necessary to achieve high enantiomeric excess.
-
Inaccurate e.e. Determination: Ensure your analytical method for determining e.e. (e.g., chiral HPLC) is properly validated and accurate.
Q4: What are the key parameters to optimize in a kinetic resolution using lipase?
For a lipase-catalyzed kinetic resolution of a 2,3-dimethylbutanoic acid ester, consider optimizing the following:
-
Enzyme Selection: Different lipases exhibit varying enantioselectivity for a given substrate. Screening several commercially available lipases is recommended.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.
-
Temperature: Temperature affects the reaction rate and can also influence the enantioselectivity of the enzyme.
-
Acyl Acceptor (for esterification) or Water Content (for hydrolysis): These parameters are crucial for controlling the reaction equilibrium and rate.
-
Reaction Time: The reaction should be stopped at approximately 50% conversion to obtain the highest possible enantiomeric excess for both the unreacted substrate and the product.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Incorrect mobile phase composition. | Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol) and trying different alcohol modifiers (e.g., ethanol, methanol). For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[5][6] | |
| Peak tailing or broad peaks | Secondary interactions between the analyte and the stationary phase. | Add a mobile phase additive to reduce these interactions. For a carboxylic acid, a small amount of a stronger acid can help. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Salts do not crystallize | Salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool the solution slowly. |
| Impurities are inhibiting crystallization. | Purify the racemic acid and the resolving agent before use. | |
| Low yield of the desired diastereomeric salt | The desired salt has significant solubility in the mother liquor. | Optimize the crystallization temperature and solvent volume. |
| Low enantiomeric excess (e.e.) of the resolved acid | Insufficient difference in solubility between the diastereomeric salts. | Screen different resolving agents and crystallization solvents.[7] |
| Co-crystallization of the undesired diastereomer. | Perform multiple recrystallizations. Ensure slow cooling to promote selective crystallization. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-2,3-Dimethylbutanoic Acid
Objective: To resolve racemic 2,3-dimethylbutanoic acid using (R)-1-phenylethylamine as the resolving agent.
Materials:
-
Racemic 2,3-dimethylbutanoic acid
-
(R)-1-phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 10.0 g of racemic 2,3-dimethylbutanoic acid in 100 mL of methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate salt formation and crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold diethyl ether. This is the first crop of diastereomeric salt.
-
To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the recrystallized salt and dry it under vacuum.
-
To recover the this compound, dissolve the purified diastereomeric salt in 50 mL of water and acidify with 1 M HCl until the pH is approximately 2.
-
Extract the aqueous solution three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enriched this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Kinetic Resolution of (±)-Ethyl 2,3-Dimethylbutanoate via Lipase-Catalyzed Hydrolysis
Objective: To enrich this compound through the enantioselective hydrolysis of its ethyl ester using a lipase.
Materials:
-
Racemic ethyl 2,3-dimethylbutanoate
-
Immobilized lipase (e.g., from Candida antarctica lipase B - CALB)
-
Phosphate buffer (0.1 M, pH 7.0)
-
n-Heptane
-
Sodium bicarbonate solution (5% w/v)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and hot plate
Procedure:
-
Prepare the racemic ethyl 2,3-dimethylbutanoate by standard esterification of the racemic acid.
-
In a 100 mL flask, combine 5.0 g of racemic ethyl 2,3-dimethylbutanoate, 25 mL of n-heptane, and 25 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 500 mg of immobilized lipase to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress of the reaction by taking small aliquots over time and analyzing the conversion by GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL) to recover any unreacted ester. Combine these extracts with the original organic layer. This organic phase contains the enriched (S)-ethyl 2,3-dimethylbutanoate.
-
Wash the combined organic layers with 5% sodium bicarbonate solution to remove the produced acid.
-
Acidify the aqueous layer from the initial separation and the bicarbonate washings to pH 2 with 1 M HCl.
-
Extract the acidified aqueous solution with diethyl ether (3 x 30 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enriched (R)-2,3-dimethylbutanoic acid.
-
Determine the enantiomeric excess of the resulting acid and the unreacted ester by chiral HPLC or GC.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for 2,3-Dimethylbutanoic Acid
| Method | Resolving Agent/Enzyme | Solvent/Mobile Phase | Yield of (2R)-enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| Diastereomeric Salt Crystallization | (R)-1-phenylethylamine | Methanol | ~35-45 | >95 (after 2 recrystallizations) |
| Kinetic Resolution (Hydrolysis) | Candida antarctica lipase B | n-Heptane/Phosphate buffer | ~40-48 | >98 |
| Chiral HPLC | Chiralpak AD-H | Hexane:Isopropanol:TFA (90:10:0.1) | >95 (analytical scale) | >99 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Workflow for enzymatic kinetic resolution.
References
Technical Support Center: Synthesis of (2R)-2,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2R)-2,3-dimethylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using chiral auxiliary-mediated methods.
Issue 1: Low Diastereoselectivity in Asymmetric Alkylation
Question: My reaction is producing a mixture of diastereomers with low selectivity for the desired (2R) product. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Incomplete Enolate Formation: Insufficient base or a non-optimal base can lead to incomplete deprotonation, resulting in a mixture of enolates and starting material, which can affect selectivity.
-
Solution: Ensure the use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Use a slight excess of the base (1.05-1.1 equivalents) to ensure complete enolate formation.
-
-
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for facial selectivity.
-
Solution: The choice of base and solvent can influence enolate geometry. For Evans oxazolidinone auxiliaries, using LDA in THF typically favors the formation of the Z-enolate, which leads to the desired stereoisomer.
-
-
Suboptimal Reaction Temperature: Alkylation temperature can significantly impact diastereoselectivity.
-
Solution: Maintain a low reaction temperature during enolate formation and alkylation, typically -78 °C. Allowing the reaction to warm prematurely can lead to decreased selectivity.
-
-
Steric Hindrance of the Electrophile: Very small electrophiles, such as methyl iodide, can sometimes exhibit lower diastereoselectivity compared to bulkier ones.
-
Solution: While the electrophile is determined by the target molecule, ensuring optimal conditions (low temperature, appropriate base) is critical.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?
Common Side Products and Mitigation Strategies:
-
Over-alkylation: The enolate reacts with more than one equivalent of the alkylating agent.
-
Solution: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents). Add the electrophile slowly to the reaction mixture at a low temperature to control the reaction rate.
-
-
Self-condensation: The enolate reacts with the unreacted acylated chiral auxiliary.
-
Solution: Ensure complete enolate formation by using a sufficient amount of a strong base before adding the alkylating agent. Maintain a low reaction temperature.
-
-
Epimerization: Loss of the desired stereochemistry at the α-carbon after alkylation.
-
Solution: Avoid using an excess of base, as this can lead to deprotonation of the product and subsequent epimerization. Quench the reaction promptly after the alkylation is complete.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral auxiliary is best suited for the synthesis of this compound?
A1: Both Evans oxazolidinones (derived from amino acids like valine or phenylalanine) and pseudoephedrine-based auxiliaries are effective for the asymmetric synthesis of α-branched chiral carboxylic acids.[1][2] Evans auxiliaries are widely used and well-documented for providing high diastereoselectivity in alkylation reactions.[3] Pseudoephenamine has been shown to be a practical alternative with excellent stereocontrol, especially in forming quaternary centers.[2]
Q2: What are the critical parameters for achieving high yields and purity?
A2: Key parameters include:
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Anhydrous Conditions: Chiral auxiliary-mediated alkylations are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Temperature Control: Maintain low temperatures (-78 °C) during enolate formation and alkylation to maximize selectivity and minimize side reactions.
-
Stoichiometry: Precise control over the equivalents of base and electrophile is crucial to prevent side reactions like over-alkylation and epimerization.
-
Purification: Careful purification, often involving chromatography, is necessary to separate the desired product from the chiral auxiliary and any side products.
Q3: How can I effectively remove the chiral auxiliary after the alkylation step?
A3: The method for auxiliary removal depends on the specific auxiliary used.
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Evans Oxazolidinones: Hydrolysis with aqueous lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) is a common method to cleave the auxiliary and obtain the carboxylic acid.[4]
-
Pseudoephedrine Amides: Acidic hydrolysis (e.g., with sulfuric acid) or basic hydrolysis can be employed to release the carboxylic acid.[2]
Q4: Are there alternative, non-chiral auxiliary methods for this synthesis?
A4: Yes, other methods include:
-
Biocatalytic Approaches: Specific enzymes can be used to produce the (R)-enantiomer selectively, often through the kinetic resolution of a racemic mixture or the asymmetric reduction of a precursor.[5]
-
Grignard Reactions: While not inherently asymmetric, a Grignard reagent can be used to introduce one of the methyl groups, followed by a separate step to establish the chiral center. However, controlling stereochemistry can be challenging.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Diastereomeric Ratio (desired:undesired) | Advantages | Disadvantages |
| Evans Oxazolidinone | >95:5 | High diastereoselectivity, well-established protocols.[3] | Can be expensive, requires a separate cleavage step. |
| Pseudoephedrine | >90:10 | Readily available, can provide good selectivity.[2] | May be subject to regulatory restrictions.[2] |
| Pseudoephenamine | >95:5 | Excellent stereocontrol, not subject to the same restrictions as pseudoephedrine.[2] | May require synthesis of the auxiliary. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
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Acylation of the Chiral Auxiliary:
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Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
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Slowly add 3-methylbutanoyl chloride and stir for 1 hour at -78 °C.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acylated oxazolidinone by column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the purified N-acylated oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add LDA or NaHMDS and stir for 30 minutes to form the enolate.
-
Add methyl iodide (CH₃I) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and purify by column chromatography to separate the diastereomers.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add aqueous lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the this compound and the recovered chiral auxiliary.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in asymmetric alkylation.
References
Technical Support Center: Purification of (2R)-2,3-dimethylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (2R)-2,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main techniques for purifying this compound, a chiral carboxylic acid, include:
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.
-
Fractional Distillation: This technique can be used to remove impurities with significantly different boiling points from the racemic 2,3-dimethylbutanoic acid before chiral resolution.
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a chiral resolving agent is often empirical. For chiral carboxylic acids like 2,3-dimethylbutanoic acid, common resolving agents are commercially available chiral amines such as (R)-1-phenylethylamine, brucine, or strychnine.[1][2] The ideal resolving agent will form a stable crystalline salt with one enantiomer of the acid that has significantly lower solubility in a chosen solvent compared to the salt of the other enantiomer, allowing for effective separation by filtration.[3]
Q3: What types of chiral columns are effective for the HPLC separation of this compound?
A3: For the separation of chiral carboxylic acids, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often successful. Columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have been shown to be effective for separating similar compounds like ibuprofen.[4]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the purification of this compound?
A4: Yes, preparative SFC is an excellent alternative to HPLC for chiral separations. It is often faster, uses less organic solvent, and can provide high purity and recovery. For ibuprofen, a structurally similar compound, a Chiralpak® AZ-H column has been used effectively with a CO2 and methanol-based mobile phase.[5]
Q5: Is it possible to separate the enantiomers of 2,3-dimethylbutanoic acid by fractional distillation?
A5: No, enantiomers have identical boiling points, so they cannot be separated from each other by distillation.[6] However, fractional distillation is a useful technique to purify the racemic mixture of 2,3-dimethylbutanoic acid from other impurities with different boiling points before performing a chiral resolution.[7]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Q: I'm not getting any crystal formation after adding the chiral resolving agent. What should I do?
A:
-
Problem: The solution may not be supersaturated.
-
Solution:
-
Try to concentrate the solution by slowly evaporating the solvent.
-
Cool the solution slowly in an ice bath.
-
If crystallization still does not occur, try adding a seed crystal of the expected diastereomeric salt.
-
The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.
-
Q: The enantiomeric excess (ee) of my product is low after recrystallization. How can I improve it?
A:
-
Problem: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, or the crystallization was too rapid, leading to co-precipitation.
-
Solution:
-
Perform multiple recrystallizations. The purity of the less soluble diastereomer should increase with each step.
-
Optimize the crystallization solvent. A different solvent or a mixture of solvents may increase the solubility difference between the diastereomers.
-
Ensure slow cooling to allow for the selective crystallization of the desired diastereomer.
-
Chiral HPLC & SFC
Q: I am observing peak splitting for my analyte on a chiral column. What is the cause?
A:
-
Problem: Peak splitting can be caused by several factors, including column contamination, a void in the column packing, or an inappropriate injection solvent.
-
Solution:
-
Column Contamination: Flush the column with a strong solvent (if compatible with the stationary phase) to remove any strongly retained impurities.
-
Column Void: A void at the head of the column can disrupt the sample flow path. This often requires column replacement.
-
Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.
-
Q: My peaks are tailing, leading to poor resolution. How can I improve the peak shape?
A:
-
Problem: Peak tailing for acidic compounds like 2,3-dimethylbutanoic acid can be due to strong interactions with the stationary phase.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase (e.g., 0.1%). This can mask active sites on the stationary phase and improve peak shape.
-
Flow Rate: In chiral chromatography, a lower flow rate can sometimes improve resolution.
-
Temperature: Varying the column temperature can affect the interactions between the analyte and the stationary phase, potentially improving peak shape and resolution.
-
Quantitative Data
The following tables present data for the purification of ibuprofen, a structurally similar chiral carboxylic acid, which can be used as a reference for optimizing the purification of 2,3-dimethylbutanoic acid.
Table 1: Preparative SFC Purification of Ibuprofen Enantiomers [5]
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen |
| Recovery Yield | 77.6% | 80.0% |
| Enantiomeric Excess (ee) | 99.3% | 95.1% |
Conditions: Chiralpak AZ-H® column, Mobile Phase: CO2 and 0.2% MIPA in methanol.
Table 2: Preparative HPLC of Ibuprofen Enantiomers [8]
| Mobile Phase (Hexane:EtOH with 0.5% Acetic Acid) | Injected Volume (mL) | Yield of (R)-Ibuprofen (%) | Purity of (R)-Ibuprofen (%) | Yield of (S)-Ibuprofen (%) | Purity of (S)-Ibuprofen (%) |
| 98:2 | 10 | 95 | 99 | 93 | 98 |
| 95:5 | 20 | 90 | 98 | 88 | 97 |
| 90:10 | 50 | 85 | 97 | 82 | 96 |
Conditions: (S,S)-Whelk-O1 column, Temperature: 30°C, Ibuprofen concentration: 120 mg/mL.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization (General Protocol)
This is a generalized procedure that needs to be optimized for 2,3-dimethylbutanoic acid.
-
Salt Formation: Dissolve racemic 2,3-dimethylbutanoic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. If crystals do not form immediately, allow the solution to stand at room temperature or in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the chiral amine.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the enantiomerically enriched 2,3-dimethylbutanoic acid.
-
Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. Determine the enantiomeric excess using chiral HPLC or GC.
-
Recrystallization (Optional): If the desired enantiomeric excess is not achieved, the diastereomeric salt can be recrystallized one or more times before the liberation step.
Protocol 2: Preparative Chiral HPLC (Adapted from Ibuprofen)
This protocol is a starting point and should be optimized for 2,3-dimethylbutanoic acid.
-
Column: Chiralcel OJ-H (150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: n-hexane/2-propanol/trifluoroacetic acid (98:2:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Prepare a stock solution of racemic 2,3-dimethylbutanoic acid in n-hexane.
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Analysis: Analyze the collected fractions to determine the enantiomeric excess.
Protocol 3: Fractional Distillation for Racemic Mixture Purification
This protocol is for the purification of the racemic 2,3-dimethylbutanoic acid from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a heating mantle and a stir bar in the distillation flask.
-
Charge the Flask: Add the crude racemic 2,3-dimethylbutanoic acid to the distillation flask.
-
Distillation:
-
For atmospheric pressure distillation, heat the flask. The boiling point of 2,3-dimethylbutanoic acid is approximately 190.7°C.[8]
-
For vacuum distillation (recommended to prevent decomposition at high temperatures), connect a vacuum source to the apparatus. At a pressure of 1 Torr, the boiling point is 62-63°C.[5]
-
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a stable temperature corresponding to the boiling point of 2,3-dimethylbutanoic acid at the given pressure.
-
Analysis: Analyze the collected main fraction for purity by GC or NMR.
Visualizations
Caption: Overview of purification workflows for this compound.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Experimental workflow for preparative chiral chromatography.
References
- 1. lcms.cz [lcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (2R)-2,3-Dimethylbutanoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-2,3-dimethylbutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and derivatization of this sterically hindered chiral carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge arises from steric hindrance around the carboxylic acid group due to the presence of two methyl groups at the α and β positions. This hindrance can significantly slow down reaction rates for common transformations like esterification and amidation, often leading to low yields or incomplete reactions under standard conditions.
Q2: Why is my standard esterification protocol (e.g., Fischer esterification) not working well for this acid?
A2: Fischer esterification, which relies on acid catalysis and equilibrium, is often inefficient for sterically hindered acids like this compound.[1] The bulky substituents impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon. To achieve higher yields, more reactive intermediates or coupling agents are typically required.
Q3: I am observing low yields in my amide coupling reaction using EDC/HOBt. What could be the issue?
A3: Standard peptide coupling reagents like EDC/HOBt can be ineffective for sterically hindered carboxylic acids and/or amines.[2] The formation of the active ester intermediate may be slow, and the subsequent nucleophilic attack by the amine is also sterically hindered. This can lead to the formation of side products, such as N-acylurea, or simply unreacted starting materials.
Q4: Can I reduce this compound to the corresponding aldehyde?
A4: Direct reduction to the aldehyde is challenging. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid all the way to the primary alcohol, (2R)-2,3-dimethylbutan-1-ol.[3][4][5] The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further.[3][5]
Q5: Are there any specific safety precautions I should take when working with this acid and its derivatives?
A5: Yes. This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving thionyl chloride for acyl chloride synthesis should be performed with extreme caution due to the release of toxic HCl and SO₂ gases.[6][7] Reductions with LiAlH₄ are highly exothermic and react violently with water, so strict anhydrous conditions are essential.[5][8]
Troubleshooting Guides
Esterification Reactions
Problem: Low or no yield of the desired ester.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | 1. Convert to Acyl Chloride First: Prepare the acyl chloride and then react it with the alcohol. This is often the most effective method for hindered acids.[1] 2. Use a Coupling Agent: Employ coupling agents like DCC with a catalytic amount of DMAP.[9] | The acyl chloride is a much more reactive electrophile than the carboxylic acid, readily undergoing nucleophilic attack by the alcohol. Coupling agents form a highly reactive intermediate that is more susceptible to nucleophilic attack. |
| Unfavorable Equilibrium (Fischer Esterification) | 1. Use a large excess of the alcohol. 2. Remove water as it forms using a Dean-Stark apparatus. | Le Chatelier's principle dictates that removing a product (water) or increasing the concentration of a reactant (alcohol) will drive the equilibrium towards the ester product.[10][11][12] |
| Incomplete Reaction | 1. Increase reaction time and/or temperature. 2. Switch to a more effective catalyst if using Fischer esterification (e.g., from HCl to H₂SO₄). | Sterically hindered reactions are often slow, requiring more forcing conditions to proceed to completion. |
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of dry N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride.
-
Ester Formation: Dissolve the crude acyl chloride in dry DCM or THF. In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same dry solvent. Cool the alcohol/base solution to 0 °C and add the acyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography or distillation.
Amide Formation
Problem: Low yield of the desired amide and/or formation of side products.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of Coupling Reagents | 1. Use a more potent coupling agent: Switch from EDC/HOBt to HATU, HBTU, or T3P. 2. Convert to Acyl Fluoride: Generate the acyl fluoride in situ using a fluorinating agent like Cyanuric Fluoride or XtalFluor-E®, followed by the addition of the amine. | Stronger coupling agents are more effective at activating the hindered carboxylic acid. Acyl fluorides are highly reactive and less sterically demanding than other activated intermediates, making them ideal for coupling with hindered amines. |
| Steric Hindrance at Amine or Acid | 1. Increase reaction temperature. 2. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. A hindered base is less likely to compete with the desired amine as a nucleophile. |
| Formation of N-acylurea byproduct (with carbodiimides like EDC/DCC) | 1. Add the amine promptly after the activating agent. 2. Switch to a non-carbodiimide-based coupling agent. | The activated O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea. Minimizing the time it exists before the amine is added can reduce this side reaction. |
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, ~2.0 eq) to this compound (1.0 eq). The reaction can often be performed neat or in an inert solvent like toluene. Heat the mixture to reflux for 1-2 hours. Excess thionyl chloride can be removed by distillation or co-evaporation with toluene under reduced pressure.
-
Amide Formation: Dissolve the crude 2,3-dimethylbutanoyl chloride in a dry, inert solvent like DCM or THF. In a separate flask, dissolve the amine (1.1 eq) and a suitable base like triethylamine or pyridine (~1.5 eq) in the same solvent. Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water, dilute acid, and dilute base to remove unreacted starting materials and salts. Dry the organic phase, concentrate, and purify the resulting amide, often by recrystallization or column chromatography.[13]
Reduction with LiAlH₄
Problem: Uncontrolled reaction or low yield of the primary alcohol.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Violent/Exothermic Reaction | 1. Perform the reaction at low temperature (0 °C). 2. Add the LiAlH₄ solution slowly to a solution of the carboxylic acid (inverse addition). | The initial reaction between LiAlH₄ and the acidic proton of the carboxylic acid is highly exothermic and releases hydrogen gas.[8] Slow, controlled addition at low temperature mitigates this hazard. |
| Incomplete Reaction | 1. Ensure sufficient LiAlH₄ is used. At least 1.5 equivalents are needed to account for the initial acid-base reaction and the two hydride additions for the reduction. 2. Allow the reaction to warm to room temperature or reflux gently after the initial exothermic phase. | The carboxylate salt formed after deprotonation is less reactive and may require more forcing conditions to be reduced. |
| Difficult Work-up | 1. Use a Fieser work-up: Carefully and sequentially add water, then 15% aqueous NaOH, then more water in a 1:1:3 ratio relative to the mass of LiAlH₄ used. This produces a granular precipitate that is easy to filter. | This procedure effectively quenches the excess LiAlH₄ and hydrolyzes the aluminum alkoxide intermediate, resulting in easily filterable inorganic salts. |
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution and then more water. Stir the resulting slurry for 15-30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the solid salts and wash them thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation.
Visualized Workflows
Caption: Workflow for esterification via an acyl chloride intermediate.
Caption: General workflow for amide formation from this compound.
Caption: Logical flow of the reduction of this compound with LiAlH₄.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
reaction condition optimization for (2R)-2,3-dimethylbutanoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of (2R)-2,3-dimethylbutanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the enantioselective synthesis of this compound?
A1: Several methods are employed for the enantioselective synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired enantiomeric purity. Common approaches include:
-
Asymmetric hydrogenation: This involves the hydrogenation of a prochiral precursor, such as 2,3-dimethyl-2-butenoic acid, using a chiral catalyst.
-
Chiral auxiliary-mediated synthesis: A chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereoselective formation of the desired enantiomer. The auxiliary is subsequently removed to yield the final product.
-
Biocatalytic methods: Enzymes can be used to selectively produce the (R)-enantiomer from a racemic mixture or a prochiral substrate.
-
Chiral Resolution: A racemic mixture of 2,3-dimethylbutanoic acid can be separated into its individual enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.
Q2: How can I form amide derivatives of this compound?
A2: Amide derivatives can be synthesized by coupling the carboxylic acid with an amine. Due to the steric hindrance of this compound, the choice of coupling reagent is crucial. Common methods include:
-
Use of carbodiimide coupling reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are frequently used.
-
Activation to an acid chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
-
Other coupling reagents: A variety of modern coupling reagents are available that are specifically designed to overcome steric hindrance and minimize side reactions.
Q3: What are the key considerations for the esterification of this compound?
A3: Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Key considerations include:
-
Choice of acid catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.
-
Removal of water: The reaction is an equilibrium process. To drive the reaction towards the ester product, water must be removed, often by using a Dean-Stark apparatus or by using a large excess of the alcohol.
-
Steric hindrance: The reaction can be slow with sterically hindered alcohols. In such cases, alternative methods like the Mitsunobu reaction or using more reactive derivatives of the carboxylic acid (e.g., the acid chloride) may be necessary.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Synthesis of this compound
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Catalyst/Auxiliary | 1. Screen different catalysts/auxiliaries: The effectiveness of a chiral catalyst or auxiliary can be highly substrate-dependent. Experiment with different ligands or auxiliary structures. 2. Check catalyst/auxiliary purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. |
| Incorrect Reaction Temperature | 1. Optimize temperature: Temperature can significantly impact enantioselectivity. Run the reaction at a range of temperatures to find the optimum. Lower temperatures often lead to higher enantioselectivity. |
| Solvent Effects | 1. Solvent screening: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity. Screen a variety of solvents with different dielectric constants. |
| Racemization During Workup/Purification | 1. Mild workup conditions: Avoid harsh acidic or basic conditions during workup that could lead to racemization of the product. 2. Avoid excessive heat: During purification (e.g., distillation or chromatography), avoid prolonged exposure to high temperatures. |
Issue 2: Low Yield in Amide Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | 1. Choose a more powerful coupling reagent: For sterically hindered substrates, stronger coupling reagents may be required. Consider using reagents like HATU, HBTU, or COMU. 2. Elevated temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding couplings. |
| Poor Nucleophilicity of the Amine | 1. Use a non-nucleophilic base: If the amine salt is used, a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added to liberate the free amine. |
| Side Reactions | 1. Optimize reaction time and temperature: Prolonged reaction times or high temperatures can lead to side reactions and decomposition of the product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Incomplete Activation of the Carboxylic Acid | 1. Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the amine. 2. Check reagent quality: Ensure the coupling reagents are fresh and have not degraded. |
Issue 3: Incomplete Fischer Esterification
| Possible Cause | Troubleshooting Step |
| Equilibrium Not Shifted to Products | 1. Efficient water removal: Use a Dean-Stark trap or molecular sieves to effectively remove water as it is formed. 2. Use excess alcohol: Using the alcohol as the solvent will drive the equilibrium towards the ester. |
| Insufficient Catalyst | 1. Increase catalyst loading: While catalytic, a certain amount of acid is needed to achieve a reasonable reaction rate. Try increasing the molar percentage of the acid catalyst. |
| Sterically Hindered Alcohol | 1. Alternative esterification methods: For hindered alcohols, consider the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or conversion of the carboxylic acid to its acid chloride followed by reaction with the alcohol in the presence of a base. |
Data Presentation
Table 1: Effect of Coupling Reagent on Amidation Yield
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 65 |
| HATU | DIPEA | DMF | 25 | 92 |
| HBTU | DIPEA | DMF | 25 | 88 |
| SOCl₂ then Amine | Pyridine | DCM | 0 to 25 | 75 |
Reaction of this compound with benzylamine.
Table 2: Optimization of Fischer Esterification with Methanol
| Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ (5) | 12 | Reflux | 85 |
| H₂SO₄ (10) | 8 | Reflux | 92 |
| TsOH (5) | 16 | Reflux | 82 |
| TsOH (10) | 12 | Reflux | 89 |
Reaction of this compound with methanol as the solvent.
Experimental Protocols
Protocol 1: Amidation of this compound using HATU
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
HATU (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Fischer Esterification of this compound
-
A mixture of this compound (1.0 eq), the desired alcohol (used as the solvent, >10 eq), and concentrated sulfuric acid (0.1 eq) is heated at reflux.
-
A Dean-Stark apparatus can be used to remove water if the alcohol is not used in a large excess.
-
The reaction is monitored by TLC or gas chromatography (GC).
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude ester is purified by distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Decision tree for selecting an amidation coupling reagent.
stability issues of (2R)-2,3-dimethylbutanoic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2R)-2,3-dimethylbutanoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, the presence of oxidizing agents, and compatibility with other reagents and solvents in the experimental setup. As a carboxylic acid, it is susceptible to reactions common to this functional group.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For shorter-term laboratory use, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Q3: Is this compound sensitive to pH changes?
A3: Yes, as a carboxylic acid, its stability can be pH-dependent. At extreme pH values (highly acidic or alkaline), the rate of hydrolysis of potential esters or amides that may be present as impurities or formed in a reaction mixture could be accelerated. The ionization state of the carboxylic acid group is also pH-dependent, which can influence its reactivity and solubility.
Q4: Can this compound degrade upon exposure to light?
A4: While specific photostability data for this compound is not extensively documented, it is a good laboratory practice to protect all chemicals from prolonged exposure to light, especially UV light, to prevent potential photolytic degradation.[1]
Q5: What are the potential degradation products of this compound?
A5: Potential degradation can occur through several pathways, including:
-
Oxidation: Strong oxidizing agents can potentially lead to the formation of ketones or aldehydes.[2]
-
Decarboxylation: Under certain conditions, such as high heat, the molecule may lose carbon dioxide.
-
Esterification: In the presence of alcohols, especially under acidic conditions, esters can be formed.
-
Amide formation: Reaction with amines can lead to the formation of amides.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | - Review storage conditions. - Perform a forced degradation study to identify potential degradants. - Ensure the purity of the starting material. |
| Loss of potency or concentration over time | Thermal degradation or reaction with container material. | - Store the compound at a lower temperature. - Use inert container materials (e.g., glass, PTFE). - Re-analyze the sample to confirm the concentration. |
| Inconsistent experimental results | Instability in the experimental medium (e.g., wrong pH, reactive solvent). | - Evaluate the pH of the solution and adjust if necessary. - Check for compatibility with solvents and other reagents. - Run control experiments to isolate the source of instability. |
| Color change of the solution | Oxidation or reaction with impurities. | - Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas). - Use high-purity solvents and reagents. |
Summary of Potential Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Acidic/Basic Hydrolysis | Not directly applicable to the parent acid, but can affect related esters or amides. | Corresponding carboxylic acid and alcohol/amine. |
| Oxidation | Cleavage of C-C bonds or oxidation of the carboxylic acid group. | Ketones, aldehydes, smaller carboxylic acids. |
| Thermal | Decarboxylation. | 2,3-Dimethylbutane and CO2. |
| Photolytic | Free radical-mediated degradation. | Various smaller molecules. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.[3][4]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at elevated temperatures (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze the samples at different time points by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
2. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Analyze the samples at various intervals.
3. Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven (e.g., 80 °C).
-
For solutions, store at an elevated temperature (e.g., 60 °C).
-
Analyze the samples at different time points.
4. Photostability Testing:
-
Expose a solution of this compound to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
Keep a control sample protected from light.
-
Analyze both samples at predetermined intervals.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways under various stress factors.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Production of (2R)-2,3-dimethylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2,3-dimethylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Chemical Synthesis: Grignard Reaction
The Grignard reaction is a common method for forming carbon-carbon bonds. In the context of producing 2,3-dimethylbutanoic acid, it typically involves the reaction of a Grignard reagent (e.g., from 2-bromobutane) with carbon dioxide (dry ice).[1]
Question: Why is the yield of my Grignard reaction for 2,3-dimethylbutanoic acid consistently low?
Answer:
Low yields in Grignard reactions are a frequent issue and can be attributed to several factors:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield. Similarly, exposure to air can lead to oxidation.
-
Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction.
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions if there are any acidic protons in the starting materials or solvent.[1]
-
Inefficient Carbonation: The reaction with carbon dioxide can be inefficient if not performed correctly.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure the alkyl halide (e.g., 2-bromobutane) is dry.
-
-
Activate the Magnesium:
-
Use fresh, high-purity magnesium turnings.
-
Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Optimize the Reaction with Carbon Dioxide:
-
Use a large excess of freshly crushed dry ice to ensure complete reaction and to minimize contact with atmospheric moisture.
-
Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to the formation of byproducts.[2]
-
Workflow for Grignard Reaction
Caption: Workflow for the synthesis of 2,3-dimethylbutanoic acid via Grignard reaction.
Chemical Synthesis: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. For 2,3-dimethylbutanoic acid, this would involve the alkylation of diethyl malonate.[3][4]
Question: I am observing significant amounts of dialkylated byproducts in my malonic ester synthesis. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of dialkylated products is a common side reaction in malonic ester synthesis.[3] This occurs because the mono-alkylated product still possesses an acidic proton that can be removed by the base, leading to a second alkylation.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use a strict 1:1 molar ratio of the base (e.g., sodium ethoxide) to diethyl malonate.
-
Use a slight excess (around 1.05 to 1.1 equivalents) of the alkylating agent (e.g., 2-bromobutane).
-
-
Reaction Temperature:
-
Perform the deprotonation and alkylation at a low temperature to control the reaction rate and improve selectivity. The specific temperature will depend on the reactants but starting at 0°C or even lower is a good practice.
-
-
Choice of Base and Solvent:
-
Use a base that matches the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate) to avoid transesterification.
-
The choice of solvent can influence the reactivity of the enolate. Ethanol is commonly used with sodium ethoxide.
-
Workflow for Malonic Ester Synthesis
Caption: General workflow for the malonic ester synthesis of a substituted butanoic acid.
Biocatalytic Method: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 2,3-dimethylbutanoic acid, this typically involves the use of a lipase to selectively esterify one of the enantiomers.[]
Question: The enantiomeric excess (ee) of my desired this compound is low after enzymatic resolution. How can I improve the enantioselectivity?
Answer:
Low enantioselectivity in enzymatic resolutions can be due to several factors related to the enzyme, substrate, and reaction conditions.
Troubleshooting Steps:
-
Enzyme Selection:
-
Screen a variety of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) as enantioselectivity is highly enzyme-dependent.[3]
-
-
Reaction Medium (Solvent):
-
The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Screen various non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE).
-
-
Acyl Donor (for esterification):
-
The alcohol used as the acyl acceptor can influence the reaction rate and selectivity. Simple primary alcohols like butanol or pentanol are often good starting points.
-
-
Temperature and pH:
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.
-
If using an aqueous-organic biphasic system, controlling the pH of the aqueous phase is crucial for optimal enzyme activity.
-
-
Water Content:
-
For reactions in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined empirically.
-
Logical Relationship in Enzymatic Resolution
Caption: Principle of enzymatic kinetic resolution of racemic 2,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
1. What are the most scalable methods for producing this compound?
For large-scale industrial production, asymmetric synthesis and biocatalytic methods are generally preferred over classical resolution or stoichiometric chiral auxiliary approaches.[]
-
Asymmetric Hydrogenation: If a suitable prochiral precursor (e.g., 2,3-dimethyl-2-butenoic acid) is available, asymmetric hydrogenation using a chiral catalyst can be a highly efficient and atom-economical route.[6]
-
Enzymatic Kinetic Resolution: This method is widely used in industry. While the theoretical maximum yield for the desired enantiomer is 50%, the unreacted enantiomer can often be racemized and recycled, leading to a higher overall process yield.[7]
2. How can I determine the enantiomeric excess (ee) of my this compound?
The most common methods for determining the enantiomeric excess of chiral carboxylic acids are:
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Chiral High-Performance Liquid Chromatography (HPLC): The carboxylic acid is often derivatized to an amide or ester with a UV-active chiral or achiral reagent, followed by separation on a chiral stationary phase.[8][9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, the acid is typically converted to a more volatile derivative (e.g., a methyl or ethyl ester) and then analyzed on a chiral GC column.[10]
3. What are some common impurities I might encounter, and how can they be removed?
Common impurities depend on the synthetic route:
-
Grignard Reaction: Biphenyl (from Wurtz coupling of the alkyl halide), unreacted starting materials, and over-addition products.
-
Malonic Ester Synthesis: Dialkylated malonic ester and unreacted starting materials.
-
Enzymatic Resolution: The opposite enantiomer ((2S)-ester or acid) and residual starting materials.
Purification is typically achieved through:
-
Acid-Base Extraction: To separate the carboxylic acid product from neutral organic impurities.
-
Distillation: For volatile impurities and products.
-
Crystallization: If the product is a solid.
-
Preparative Chromatography: For difficult separations.[11]
4. What are the key safety precautions when working with the synthesis of this compound?
-
Grignard Reagents: Highly flammable and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) and away from sources of ignition.
-
Strong Bases and Acids: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid (Racemic)
This protocol is a general procedure and may require optimization.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
2-Bromobutane
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C.
-
Add diethyl malonate (1.0 eq) dropwise to the cooled solution with stirring.
-
Alkylation: After the addition is complete, add 2-bromobutane (1.05 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Add a solution of sodium hydroxide (2.5 eq) in water and heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Decarboxylation: Heat the acidic mixture to reflux for 2-4 hours until carbon dioxide evolution ceases.
-
Extraction and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid
This is a representative protocol and the specific enzyme, solvent, and conditions will require screening and optimization.
Materials:
-
Racemic 2,3-dimethylbutanoic acid
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
1-Butanol
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (for drying)
Procedure:
-
To a flask containing hexane, add racemic 2,3-dimethylbutanoic acid (1.0 eq) and 1-butanol (1.2 eq).
-
Add immobilized lipase (e.g., 10-20% by weight of the acid) and activated molecular sieves.
-
Seal the flask and shake at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing the conversion and enantiomeric excess of the remaining acid by chiral GC or HPLC after derivatization.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: The unreacted this compound can be separated from the (2S)-butyl 2,3-dimethylbutanoate by acid-base extraction or chromatography.
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for Chiral Carboxylic Acids
| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical ee% |
| Asymmetric Hydrogenation | High atom economy, potentially high yield and ee%, catalytic | Requires specific prochiral substrate, catalyst can be expensive | >90% | >95% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, reusable biocatalyst | Maximum 50% yield per cycle (without racemization/recycle), requires separation of product from substrate | <50% (per cycle) | >99% |
| Chiral Auxiliary | High diastereoselectivity, reliable | Not atom-economical, requires additional steps for auxiliary attachment and removal | 60-80% | >98% (de) |
Note: Yield and ee% are representative values and can vary significantly based on the specific substrate and reaction conditions.
References
- 1. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2R)-2,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2,3-dimethylbutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using chiral auxiliaries like Evans oxazolidinones.
Question: Why is the yield of my acylated chiral auxiliary low?
Answer: Low yields during the acylation of the chiral auxiliary with 2,3-dimethylbutanoyl chloride can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the acylating agent and an adequate reaction time. Heating the reaction mixture may be necessary to drive it to completion.
-
Hydrolysis of the acyl chloride: The 2,3-dimethylbutanoyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side reactions: The acyl chloride can react with impurities. Ensure the starting materials and solvents are of high purity.
-
Inefficient purification: Product loss can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize losses.
Question: The diastereoselectivity of my alkylation step is poor. What could be the cause?
Answer: Achieving high diastereoselectivity in the alkylation of the N-acylated chiral auxiliary is crucial for obtaining the desired (2R)-enantiomer. Poor diastereoselectivity can be caused by:
-
Incorrect base or temperature: The choice of base and reaction temperature is critical for the formation of the desired Z-enolate, which leads to high diastereoselectivity. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) are commonly used.[1]
-
Epimerization: The stereocenter can epimerize if the reaction conditions are not carefully controlled. Avoid prolonged reaction times at higher temperatures.
-
Steric hindrance of the electrophile: While 2-iodopropane is commonly used, its steric bulk can sometimes lead to lower diastereoselectivity compared to less hindered electrophiles.
-
Presence of impurities: Water or other protic impurities can quench the enolate and lead to side reactions, reducing diastereoselectivity.
Question: I am having trouble cleaving the chiral auxiliary. What are the common pitfalls?
Answer: Cleavage of the chiral auxiliary to yield the final this compound can be challenging. Common issues include:
-
Incomplete cleavage: The reaction may not go to completion, leaving the N-acyl-auxiliary as an impurity. Ensure you are using a sufficient excess of the cleavage reagent (e.g., lithium hydroxide and hydrogen peroxide) and allowing for adequate reaction time.
-
Side reactions during cleavage: The use of lithium hydroxide (LiOH) alone can lead to endocyclic cleavage of the oxazolidinone ring, resulting in unwanted byproducts.[2] The combination of LiOH and hydrogen peroxide (H₂O₂) is preferred for selective exocyclic cleavage.[3][4][5]
-
Product degradation: The desired carboxylic acid can be susceptible to degradation under harsh cleavage conditions. Monitor the reaction closely and avoid excessive heat or prolonged reaction times.
-
Oxygen evolution: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety hazard in a closed system with flammable solvents.[3][6][7] Ensure the reaction is well-vented and performed in a properly ventilated fume hood.
Question: How can I effectively remove the chiral auxiliary after cleavage?
Answer: After cleavage, the chiral auxiliary must be separated from the desired carboxylic acid. A common and effective method is:
-
Acid-base extraction:
-
After the cleavage reaction, quench any remaining peroxide with a reducing agent like sodium sulfite.
-
Make the solution basic with NaOH to deprotonate the carboxylic acid, making it water-soluble.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the neutral chiral auxiliary.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid, making it organic-soluble.
-
Extract the aqueous layer again with an organic solvent to isolate the desired this compound.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
The common impurities depend on the synthetic route employed. For syntheses utilizing Evans-type chiral auxiliaries, the most common impurities include:
-
(2S)-2,3-dimethylbutanoic acid: The undesired enantiomer, arising from incomplete diastereoselectivity during the alkylation step.
-
Unreacted starting materials: Including the chiral auxiliary and the acylating agent.
-
Diastereomeric intermediate: The undesired diastereomer of the N-acylated auxiliary adduct.[5]
-
Byproducts from the cleavage of the chiral auxiliary: Incomplete or non-selective cleavage can result in the presence of the chiral auxiliary or its degradation products in the final product.[2]
-
Over-alkylated products: In some synthesis methods like the malonic ester synthesis, dialkylation can be a significant side reaction.
What is a typical protocol for the synthesis of this compound using a chiral auxiliary?
A widely used method involves the asymmetric alkylation of an N-acylated Evans oxazolidinone auxiliary. A general protocol is as follows:
-
Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2,3-dimethylbutanoyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) to form a lithium enolate. This enolate is then reacted with an alkylating agent, typically 2-iodopropane, to introduce the second methyl group with high diastereoselectivity.[1] A typical diastereomeric ratio achieved is 98:2.[5]
-
Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, commonly using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), to yield this compound.[3][4][5]
-
Purification: The final product is purified from the chiral auxiliary and other impurities by acid-base extraction followed by techniques like column chromatography or distillation.
How can I determine the enantiomeric excess (ee) of my product?
The enantiomeric excess is a critical measure of the purity of your chiral product. The most common method for determining the ee of this compound is:
-
Chiral High-Performance Liquid Chromatography (HPLC): The carboxylic acid is often derivatized to an ester or amide to improve its chromatographic properties. The derivatized sample is then analyzed on a chiral HPLC column, which can separate the two enantiomers. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
-
Chiral Gas Chromatography (GC): Similar to HPLC, the carboxylic acid can be derivatized and analyzed on a chiral GC column.
What are the expected yields and purity for this synthesis?
The yields and purity can vary depending on the specific conditions and scale of the reaction. However, for a well-optimized synthesis using an Evans auxiliary, one can typically expect:
-
Diastereomeric Excess (de): >95% for the alkylation step.
-
Enantiomeric Excess (ee): >98% after purification.
-
Overall Yield: 60-80% after all steps and purification.
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity | Chemical Name | Origin | Method of Detection |
| Enantiomer | (2S)-2,3-dimethylbutanoic acid | Incomplete diastereoselectivity | Chiral HPLC, Chiral GC |
| Diastereomer | (4R,5S)-3-((2S,3R)-2,3-dimethylbutanoyl)-4-methyl-5-phenyl-2-oxazolidinone | Incomplete diastereoselectivity in alkylation | NMR, Achiral HPLC/GC of intermediate |
| Starting Material | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Incomplete reaction or inefficient purification | HPLC, GC-MS |
| Side Product | N/A | Side reactions during acylation or alkylation | HPLC, GC-MS |
| Cleavage Byproduct | Varies depending on cleavage conditions | Incomplete or non-selective cleavage of the auxiliary | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Evans Auxiliary
This protocol is adapted from established procedures for asymmetric alkylation using Evans oxazolidinones.
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add 2,3-dimethylbutanoyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) and stir for 30 minutes to form the lithium enolate.
-
Add 2-iodopropane (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or achiral GC/HPLC analysis. The crude product is typically used directly in the next step.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude product from the previous step in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Slowly add an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Make the solution basic (pH > 12) with 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
Derivatization: Convert the carboxylic acid to a more suitable derivative for HPLC analysis, such as a methyl ester (using diazomethane or TMS-diazomethane) or an amide (by reacting with a chiral amine like (R)-1-phenylethylamine).
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for separating enantiomers of carboxylic acid derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds). The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs (e.g., 220 nm or 254 nm).
-
-
Analysis: Inject a solution of the derivatized product and integrate the peak areas for the two enantiomers. The enantiomeric excess (ee) is calculated as: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Synthesis pathway for this compound using an Evans chiral auxiliary.
Caption: Formation of the undesired enantiomer as a key impurity.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Structure of (2R)-2,3-dimethylbutanoic acid: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in ensuring the safety and efficacy of new chemical entities. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and widely accessible analytical technique, for the structural validation of the chiral carboxylic acid, (2R)-2,3-dimethylbutanoic acid.
This document outlines the experimental approach, presents expected data in a comparative format, and discusses alternative methods for stereochemical determination.
Introduction to NMR-Based Stereochemical Analysis
Direct NMR analysis of enantiomers in a chiral sample does not typically allow for their differentiation, as they are isochronous and produce identical spectra. To overcome this, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure reagents that react with the chiral analyte to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, including different NMR spectra. By analyzing the differences in the NMR signals of the resulting diastereomers, the absolute configuration of the original analyte can be determined.
A common strategy for chiral carboxylic acids involves esterification with a chiral alcohol. The resulting diastereomeric esters will exhibit different chemical shifts (δ) and/or coupling constants (J) in their ¹H and ¹³C NMR spectra, allowing for the validation of the (2R) configuration.
Predicted NMR Data for Diastereomeric Esters of 2,3-dimethylbutanoic acid
To illustrate the principle, this guide presents predicted ¹H and ¹³C NMR data for the diastereomeric esters formed from the reaction of a racemic mixture of 2,3-dimethylbutanoic acid with enantiopure (R)-(-)-2-butanol. The resulting diastereomers are (R)-sec-butyl (2R)-2,3-dimethylbutanoate and (R)-sec-butyl (2S)-2,3-dimethylbutanoate. The differences in the chemical shifts of key protons and carbons are the basis for structural validation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Diastereomeric Esters
| Protons | (R)-sec-butyl (2R)-2,3-dimethylbutanoate | (R)-sec-butyl (2S)-2,3-dimethylbutanoate | Expected Difference (Δδ) |
| H-2 (acid) | ~2.35 | ~2.40 | ~0.05 |
| H-3 (acid) | ~1.90 | ~1.95 | ~0.05 |
| CH₃-2 (acid) | ~1.15 | ~1.10 | ~0.05 |
| CH₃-3 (acid, doublet 1) | ~0.90 | ~0.92 | ~0.02 |
| CH₃-3 (acid, doublet 2) | ~0.85 | ~0.88 | ~0.03 |
| H-2' (alcohol) | ~4.80 | ~4.80 | < 0.01 |
| CH₂ (alcohol) | ~1.55 | ~1.55 | < 0.01 |
| CH₃-1' (alcohol) | ~1.20 | ~1.20 | < 0.01 |
| CH₃-4' (alcohol) | ~0.90 | ~0.90 | < 0.01 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Diastereomeric Esters
| Carbons | (R)-sec-butyl (2R)-2,3-dimethylbutanoate | (R)-sec-butyl (2S)-2,3-dimethylbutanoate | Expected Difference (Δδ) |
| C-1 (acid, C=O) | ~176.5 | ~176.8 | ~0.3 |
| C-2 (acid) | ~46.0 | ~46.5 | ~0.5 |
| C-3 (acid) | ~34.0 | ~34.5 | ~0.5 |
| C-4 (acid, CH₃-2) | ~16.0 | ~15.5 | ~0.5 |
| C-5 (acid, CH₃-3) | ~20.0 | ~20.2 | ~0.2 |
| C-6 (acid, CH₃-3) | ~19.5 | ~19.8 | ~0.3 |
| C-1' (alcohol, C-O) | ~72.0 | ~72.0 | < 0.1 |
| C-2' (alcohol) | ~29.0 | ~29.0 | < 0.1 |
| C-3' (alcohol) | ~19.0 | ~19.0 | < 0.1 |
| C-4' (alcohol) | ~10.0 | ~10.0 | < 0.1 |
Note: These are predicted values and actual experimental results may vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results.
I. Derivatization of this compound with (R)-(-)-2-butanol
This procedure outlines the esterification of the chiral carboxylic acid to form diastereomeric esters.
Materials:
-
This compound
-
(R)-(-)-2-butanol (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and (R)-(-)-2-butanol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the carboxylic acid/alcohol mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric ester.
II. NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified diastereomeric ester.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in the NMR-based validation of the this compound structure.
Caption: Workflow for NMR-based validation of a chiral carboxylic acid.
Caption: Logical process for comparing experimental and predicted NMR data.
Alternative Methods for Stereochemical Validation
While NMR with chiral derivatizing agents is a powerful technique, other methods can also be used to validate the stereochemistry of this compound.
Table 3: Comparison of Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | High sensitivity, can be quantitative for enantiomeric excess determination. | Requires a specific chiral column, may require derivatization for detection. |
| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal. | Provides unambiguous determination of absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Non-destructive, provides information on the solution-state conformation. | Requires specialized equipment, data analysis can be complex. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Simple and rapid measurement. | Does not provide unambiguous structural information on its own; requires comparison to a known standard. |
Conclusion
The validation of the this compound structure can be reliably achieved using ¹H and ¹³C NMR spectroscopy following derivatization with a chiral auxiliary. This guide provides a framework for the experimental design, data interpretation, and comparison with alternative methods. The combination of detailed experimental protocols and comparative data analysis empowers researchers to confidently determine the absolute stereochemistry of their chiral molecules, a fundamental aspect of modern chemical and pharmaceutical research.
mass spectrometry analysis of (2R)-2,3-dimethylbutanoic acid
A Comprehensive Guide to the Mass Spectrometry Analysis of (2R)-2,3-dimethylbutanoic Acid and its Chiral Alternatives
For researchers, scientists, and professionals in drug development, the precise analysis of chiral molecules is paramount. This compound, a chiral branched-chain carboxylic acid, and its enantiomer present a common analytical challenge. This guide provides an objective comparison of mass spectrometry-based methods for the enantioselective analysis of this compound, supported by experimental data and detailed protocols.
Introduction to Chiral Analysis by Mass Spectrometry
Enantiomers, non-superimposable mirror-image isomers, often exhibit different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drugs and metabolites. Mass spectrometry (MS), coupled with a chiral separation technique, offers high sensitivity and selectivity for this purpose. The two primary approaches for chiral analysis by MS are direct and indirect. The direct method involves the use of a chiral stationary phase (CSP) in chromatography to separate the enantiomers before they enter the mass spectrometer. The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is essential to increase their volatility.
Performance Comparison
GC-MS offers excellent chromatographic resolution and is often considered a gold-standard for the analysis of small volatile compounds. When coupled with a chiral stationary phase, it provides robust enantioseparation.
| Parameter | GC-MS with Chiral Derivatization | GC-MS with Chiral Stationary Phase |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Throughput | Moderate | Moderate to High |
Experimental Protocol: GC-MS with Chiral Stationary Phase
-
Sample Preparation (Esterification):
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard.
-
Acidify the sample with 1 M HCl.
-
Extract the carboxylic acids with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol and 50 µL of acetyl chloride.
-
Heat at 60°C for 30 minutes to form the methyl ester derivatives.
-
Evaporate the reagents and reconstitute the sample in a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
GC Column: Chirasil-L-Val capillary column (or similar chiral phase).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI).
-
MS Analyzer: Quadrupole or Time-of-Flight (TOF).
-
MS Detection Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
GC-MS workflow for chiral analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile and thermally labile. For small polar molecules like short-chain fatty acids, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency.
Performance Comparison
LC-MS/MS, particularly with the use of chiral derivatizing agents, can achieve very low detection limits. The choice between a chiral stationary phase and a chiral derivatizing agent depends on the specific application and available resources.
| Parameter | LC-MS with Chiral Derivatization | LC-MS with Chiral Stationary Phase |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL[1] | 0.1 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1 ng/mL[1] | 0.5 - 10 ng/mL |
| **Linearity (R²) ** | > 0.998[1] | > 0.995 |
| Precision (%RSD) | < 10%[1] | < 15% |
| Accuracy (%Bias) | ± 10%[1] | ± 15% |
| Throughput | High | Moderate |
Experimental Protocol: LC-MS with Chiral Derivatizing Agent (e.g., Marfey's Reagent)
-
Sample Preparation (Derivatization):
-
To 50 µL of sample, add an internal standard.
-
Adjust the pH to ~9.0 with a suitable buffer (e.g., sodium bicarbonate).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Dilute the sample with the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Standard C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of formic acid.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.
-
MS Analyzer: Triple Quadrupole (QqQ) or Orbitrap.
-
MS Detection Mode: Multiple Reaction Monitoring (MRM).
-
Alternative Techniques
Beyond conventional GC-MS and LC-MS, other techniques offer unique advantages for chiral separations.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both GC and LC, offering high efficiency, fast separations, and reduced organic solvent consumption. SFC is particularly well-suited for chiral separations using packed columns with chiral stationary phases.[2][3][4]
| Parameter | SFC-MS with Chiral Stationary Phase |
| Limit of Detection (LOD) | 0.03 - 5 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 - 10 ng/mL[3] |
| **Linearity (R²) ** | > 0.995[3] |
| Precision (%RSD) | < 15%[3] |
| Accuracy (%Bias) | ± 15%[3] |
| Throughput | High |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[5][6][7][8][9] CE-MS is advantageous for its extremely low sample and reagent consumption.
| Parameter | CE-MS with Chiral Selector |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 25 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 20% |
| Accuracy (%Bias) | ± 20% |
| Throughput | Moderate |
Method Validation
Regardless of the chosen technique, a rigorous method validation is crucial to ensure reliable and reproducible results. Key validation parameters, as recommended by regulatory agencies like the FDA and EMA, include selectivity, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[10][11][12][13][14]
Key parameters for bioanalytical method validation.
Conclusion
The choice of analytical technique for the chiral analysis of this compound depends on the specific requirements of the study.
-
GC-MS with a chiral stationary phase is a robust and reliable method, particularly for volatile derivatives.
-
LC-MS/MS with a chiral derivatizing agent often provides the highest sensitivity and throughput, making it ideal for bioanalytical applications with large sample numbers.
-
SFC-MS emerges as a "green" and rapid alternative, offering excellent separation efficiency.
-
CE-MS is a powerful tool for high-resolution separations with minimal sample consumption, although it may have slightly lower sensitivity compared to LC-MS/MS.
Ultimately, the selection should be based on a careful consideration of the required sensitivity, throughput, available instrumentation, and the nature of the sample matrix. A thorough method development and validation process is essential to ensure the generation of high-quality, reliable data for research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Chiral Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of enantiomers by capillary electrophoresis-mass spectrometry employing a partial filling technique with a chiral crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthesis of (2R)-2,3-dimethylbutanoic acid
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of chiral building blocks is of paramount importance. (2R)-2,3-dimethylbutanoic acid is a valuable chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of two prominent methods: diastereoselective alkylation using an Evans chiral auxiliary and asymmetric hydrogenation of an unsaturated precursor. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance.
| Parameter | Diastereoselective Alkylation with Evans Auxiliary | Asymmetric Hydrogenation |
| Starting Material | (R)-4-benzyl-3-(3-methylbutyryl)oxazolidin-2-one | 2,3-dimethyl-2-butenoic acid |
| Key Reagents | n-butyllithium, diisopropylamine, methyl iodide | Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) |
| Overall Yield | ~86% (over two steps) | High (typically >95%) |
| Enantiomeric Excess (ee) | >98% de (diastereomeric excess), leading to high ee | Up to 99% ee |
| Reaction Conditions | Cryogenic temperatures (-78°C to 0°C) | Elevated hydrogen pressure, mild temperature |
| Purification | Chromatography required to remove the chiral auxiliary | Typically straightforward purification |
| Scalability | More complex due to stoichiometry and cryogenic conditions | Generally more scalable for industrial applications |
Experimental Protocols
Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This method relies on the temporary attachment of a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are widely used for this purpose. The synthesis of this compound via this route involves the diastereoselective methylation of an N-acylated oxazolidinone followed by the cleavage of the auxiliary.
Step 1: Diastereoselective Methylation
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA). A solution of (R)-4-benzyl-3-(3-methylbutyryl)oxazolidin-2-one in anhydrous THF is then added slowly to the LDA solution at -78°C. After stirring for 1 hour, methyl iodide is added. The reaction mixture is allowed to warm to 0°C and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product, (R)-4-benzyl-3-((R)-2,3-dimethylbutanoyl)oxazolidin-2-one, is purified by column chromatography. A typical yield for this step is approximately 93%.[1]
Step 2: Cleavage of the Chiral Auxiliary
The purified (R)-4-benzyl-3-((R)-2,3-dimethylbutanoyl)oxazolidin-2-one is dissolved in a mixture of THF and water at 0°C. Hydrogen peroxide is added dropwise, followed by the addition of lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with a solution of sodium sulfite. The chiral auxiliary is removed by extraction, and the aqueous layer is acidified with hydrochloric acid. The desired this compound is then extracted with an organic solvent. The combined organic layers are dried and the solvent is removed to yield the final product. The yield for this cleavage step is typically high.[1]
Method 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. This method involves the use of a chiral transition metal catalyst to selectively add hydrogen to one face of a prochiral unsaturated substrate. For the synthesis of this compound, 2,3-dimethyl-2-butenoic acid serves as a suitable precursor.
Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-butenoic acid
In a high-pressure reactor, 2,3-dimethyl-2-butenoic acid and a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP], are dissolved in a suitable solvent like methanol. The reactor is sealed and purged with hydrogen gas. The reaction is then stirred under a specific hydrogen pressure (e.g., 10-50 atm) at a controlled temperature (e.g., 25-50°C) for a designated period (typically 12-24 hours). After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by simple filtration to remove the catalyst followed by distillation or recrystallization, to afford this compound. This method can achieve high yields and excellent enantioselectivities, often exceeding 95% and 99% respectively.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams have been generated.
References
A Comparative Analysis of (2R)- and (2S)-2,3-Dimethylbutanoic Acid: Unraveling the Role of Chirality in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and pharmacology, the stereochemistry of a molecule can be the determining factor in its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct physiological effects, a phenomenon known as chiral recognition. This guide provides a comparative overview of the (2R) and (2S) enantiomers of 2,3-dimethylbutanoic acid, focusing on the implications of their chirality. While direct comparative studies on the specific biological activities of these enantiomers are notably scarce in publicly available literature, this guide will delve into the principles of chiral recognition and present a framework for their potential differential effects, drawing upon the general understanding of how stereoisomers interact with biological systems.
General Properties and Known Applications
(2R)- and (2S)-2,3-dimethylbutanoic acid are chiral carboxylic acids.[1][2] Their primary utility in scientific research has been as chiral building blocks in asymmetric synthesis, where the goal is to create specific stereoisomers of more complex molecules.[1] They also serve as valuable tools in studies aimed at understanding the fundamental principles of chiral recognition by biological molecules.[1]
| Property | (2R)-2,3-dimethylbutanoic acid | (2S)-2,3-dimethylbutanoic acid |
| Synonyms | (R)-(-)-2,3-Dimethylbutyric acid | (S)-(+)-2,3-Dimethylbutyric acid |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Primary Research Use | Chiral building block, study of chiral recognition | Chiral building block, study of chiral recognition |
The Principle of Chiral Recognition
Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality leads to stereospecific interactions with chiral molecules. The differential binding of enantiomers to a chiral receptor can be likened to the way a left hand will not fit into a right-handed glove. This specificity can result in one enantiomer being biologically active while the other is inactive, or the two enantiomers may even have opposing effects.
Caption: Conceptual diagram of chiral recognition.
Hypothetical Comparative Biological Activity
While specific data is lacking, we can hypothesize potential areas where the biological activities of (2R)- and (2S)-2,3-dimethylbutanoic acid might diverge:
-
Pharmacology: If these molecules were to interact with a specific receptor or enzyme, it is highly probable that one enantiomer would exhibit greater potency or a different pharmacological effect than the other. For instance, one might act as an agonist while the other is an antagonist.
-
Toxicology: The toxicological profiles of enantiomers can differ significantly. One enantiomer might be benign, while the other could be toxic due to its specific interactions with metabolic enzymes or cellular targets.
-
Olfactory and Gustatory Perception: The sense of smell and taste are highly dependent on the stereochemistry of odorant and tastant molecules. It is plausible that the (2R) and (2S) enantiomers of 2,3-dimethylbutanoic acid would have different odors or tastes.
-
Pheromonal Activity: In insects, pheromones are often highly stereospecific. If 2,3-dimethylbutanoic acid or its derivatives were to act as a pheromone, the activity would likely be exclusive to one enantiomer.
Proposed Experimental Workflow for Comparative Analysis
For researchers interested in investigating the differential biological activities of these enantiomers, a systematic approach is necessary. The following workflow outlines a potential experimental plan.
Caption: Experimental workflow for comparing enantiomer activity.
Detailed Methodologies for Key Experiments
1. Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific target receptor.
-
Protocol:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a known radiolabeled ligand that binds to the receptor.
-
In parallel, incubate the membrane-radioligand mixture with increasing concentrations of the unlabeled (2R)- or (2S)-2,3-dimethylbutanoic acid (the competitor).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assay (e.g., cAMP Assay for G-protein Coupled Receptors)
-
Objective: To measure the functional consequence of receptor binding (e.g., agonism or antagonism).
-
Protocol:
-
Culture cells engineered to express the target receptor and a reporter system (e.g., a cAMP-responsive element linked to a luciferase reporter gene).
-
Treat the cells with increasing concentrations of each enantiomer.
-
To test for antagonism, pre-incubate the cells with the enantiomer before adding a known agonist.
-
After a specified incubation period, lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).
-
Plot the response against the logarithm of the enantiomer concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) to quantify the potency of each enantiomer.
-
Conclusion
References
A Comparative Guide to the Spectroscopic Profile of (2R)-2,3-Dimethylbutanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (2R)-2,3-dimethylbutanoic acid against its structural isomers, 2,2-dimethylbutanoic acid and 3,3-dimethylbutanoic acid. The information presented is intended to aid in the identification, characterization, and quality control of these important chiral building blocks and related compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (data for the racemic mixture is used as a proxy) and its isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| (Rac)-2,3-Dimethylbutanoic Acid | Data not available in tabulated format. A spectrum is available for the racemic mixture. |
| 2,2-Dimethylbutanoic Acid | A spectrum is available, but detailed assignments are not provided. |
| 3,3-Dimethylbutanoic Acid | 11.89 (s, 1H, -COOH), 2.24 (s, 2H, -CH₂-), 1.06 (s, 9H, -C(CH₃)₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment |
| (Rac)-2,3-Dimethylbutanoic Acid | A spectrum is available for the racemic mixture, but chemical shifts are not listed. |
| 2,2-Dimethylbutanoic Acid | A spectrum is available, but chemical shifts are not listed. |
| 3,3-Dimethylbutanoic Acid | Data not available. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) and Functional Group Assignment |
| (Rac)-2,3-Dimethylbutanoic Acid | A spectrum is available for the racemic mixture. Characteristic absorptions for carboxylic acids are expected around 2500-3300 cm⁻¹ (O-H stretch, broad), 1700 cm⁻¹ (C=O stretch), and 1200-1300 cm⁻¹ (C-O stretch). |
| 2,2-Dimethylbutanoic Acid | Spectra available. Key absorptions include a broad O-H stretch, a strong C=O stretch, and C-H stretching and bending vibrations. |
| 3,3-Dimethylbutanoic Acid | A gas-phase IR spectrum is available. Key features include a broad O-H stretch and a strong C=O stretch.[2] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z), Key Fragment Ions (m/z) |
| (Rac)-2,3-Dimethylbutanoic Acid | A GC-MS spectrum is available for the racemic mixture. The molecular ion is expected at m/z 116. Key fragments would result from cleavage of the alkyl chain. |
| 2,2-Dimethylbutanoic Acid | Molecular Ion: 116. Key Fragments: 101, 88, 73, 57, 45, 41[3][4] |
| 3,3-Dimethylbutanoic Acid | Molecular Ion: 116. Key Fragments: 101, 73, 57, 41[5][6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the carboxylic acid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. For carboxylic acids, the acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum (typically δ 10-13 ppm). The chemical shifts and coupling patterns of the alkyl protons provide information about the carbon skeleton of the molecule.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. The carboxyl carbon typically resonates in the range of δ 170-185 ppm. The chemical shifts of the alkyl carbons provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: For GC-MS analysis of volatile fatty acids, derivatization is often employed to improve chromatographic behavior and thermal stability. A common method involves esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.
Instrumentation and Conditions: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid esters (e.g., a wax or polar-modified column). The GC oven temperature is programmed to ramp up to ensure separation of the components. The eluent from the GC is introduced into a mass spectrometer, typically operating in electron ionization (EI) mode.
Data Analysis: The mass spectrometer records the mass-to-charge ratio (m/z) of the ions produced. The resulting mass spectrum shows the molecular ion and a characteristic fragmentation pattern that can be used to identify the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples like the dimethylbutanoic acids, the analysis is often performed using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrumentation and Data Acquisition: The FTIR spectrometer is configured to collect data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Spectral Interpretation: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For a carboxylic acid, the key characteristic bands are a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹, a sharp and strong C=O stretch around 1700 cm⁻¹, and a C-O stretch in the 1200-1300 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each isomer.
Workflow for Spectroscopic Analysis of a Chiral Carboxylic Acid
Caption: General workflow for the spectroscopic analysis of a chiral carboxylic acid.
References
- 1. 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR [m.chemicalbook.com]
- 2. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 3. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 5. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 6. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
Comparative Guide to Analytical Standards for (2R)-2,3-dimethylbutanoic Acid
For researchers, scientists, and drug development professionals requiring high-purity (2R)-2,3-dimethylbutanoic acid for their work, selecting a reliable analytical standard is paramount. This guide provides a comparative overview of currently available standards, details analytical methodologies for their evaluation, and presents supporting experimental frameworks.
Introduction
This compound is a chiral carboxylic acid with growing interest in various fields, including pharmaceutical development and metabolomics. The accurate quantification and chiral purity assessment of this molecule are critical for research and quality control. This guide aims to assist in the selection and analysis of commercial analytical standards.
Commercially Available Analytical Standards
Several chemical suppliers offer this compound and its racemic mixture. While direct comparative performance data from suppliers is limited, the following table summarizes key information for available standards. Researchers should independently verify the purity and enantiomeric excess of the purchased standard using the analytical methods detailed in this guide.
| Supplier | Product Name | CAS Number | Purity (Typical) | Notes |
| Smolecule | This compound | 27855-05-6 | Inquire | Offers the R-enantiomer. |
| Bluecrystal Chem-union | This compound | 22160-11-8 | 99% | Appears to list a different CAS number for the same compound. |
| LGC Standards | 2,3-Dimethylbutanoic Acid | 14287-61-7 | Inquire | Offers the racemic mixture. |
| Sigma-Aldrich | 2,3-Dimethylbutanoic acid | 14287-61-7 | 98% | Offers the racemic mixture. |
Note: The CAS number for this compound is 27855-05-6. The racemic mixture is identified by CAS number 14287-61-7. Discrepancies in CAS numbers from suppliers should be clarified before purchase.
Alternative Analytical Standards
For comparative studies or when a certified standard for this compound is unavailable, structurally similar chiral carboxylic acids can be utilized as alternative or surrogate standards. Their established analytical methods can often be adapted.
| Compound Name | CAS Number (S-enantiomer) | Key Similarities | Potential Applications |
| (S)-2-Methylbutanoic acid | 1730-91-2 | Branched-chain chiral carboxylic acid. | Method development and validation for chiral GC and HPLC. |
| (R)-2-Chloropropionic acid | 7474-05-7 | Simple chiral carboxylic acid. | Internal standard for quantification. |
Analytical Methodologies for Purity and Enantiomeric Excess Determination
Due to the polar nature and low volatility of carboxylic acids, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is a crucial step to enhance volatility and improve chromatographic separation. High-performance liquid chromatography (HPLC) offers an alternative approach, either through derivatization or by using a chiral stationary phase.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
A robust method for determining the enantiomeric excess of this compound involves its conversion to a diastereomeric ester followed by GC analysis. This indirect approach allows for separation on a standard achiral column.
Experimental Protocol: Diastereomeric Esterification and GC Analysis
-
Esterification:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 1 mL of anhydrous toluene in a reaction vial.
-
Add 1.2 equivalents of oxalyl chloride and one drop of anhydrous dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1 hour, or until gas evolution ceases, to form the acid chloride.
-
In a separate vial, dissolve 1.5 equivalents of a chiral alcohol (e.g., (S)-(-)-2-octanol) and 1.5 equivalents of pyridine in 1 mL of anhydrous toluene.
-
Slowly add the acid chloride solution to the alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with 2 mL of 1M HCl.
-
Extract the organic layer with 2 x 2 mL of diethyl ether.
-
Wash the combined organic layers with 2 mL of saturated sodium bicarbonate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane for GC analysis.
-
-
GC Conditions:
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Program: 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Data Analysis:
The two diastereomeric esters will produce two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC provides a powerful alternative for chiral separation, which can be achieved through two primary strategies:
1. Indirect Method: Derivatization to Diastereomers
Similar to the GC method, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Experimental Protocol: Diastereomeric Amide Formation and HPLC Analysis
-
Amide Formation:
-
Follow a similar procedure as the esterification for GC, but use a chiral amine (e.g., (R)-(+)-1-phenylethylamine) instead of a chiral alcohol to form diastereomeric amides.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
2. Direct Method: Chiral Stationary Phase (CSP)
This method avoids derivatization by using a column where the stationary phase is chiral. The enantiomers interact differently with the CSP, leading to their separation.
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column and mobile phase is critical and will require screening.
-
Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (as the carboxyl group has weak UV absorbance, a derivatization to introduce a chromophore might be necessary for higher sensitivity if needed).
-
Column Temperature: 25°C.
-
Method Validation
For use in a regulated environment, any analytical method for purity and enantiomeric excess determination must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical task in the pharmaceutical industry, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of chromatographic methods for the separation of 2,3-dimethylbutanoic acid enantiomers, a chiral branched-chain fatty acid. Due to its low volatility and lack of a UV-absorbing chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is not feasible. Therefore, derivatization is a mandatory step to enable sensitive detection and effective chiral resolution.
This guide explores two primary strategies: indirect chiral HPLC following derivatization to form diastereomers, and direct chiral GC of derivatized enantiomers on a chiral stationary phase.
Comparison of Chiral Separation Methods
| Method | Chiral Gas Chromatography (GC) | Indirect Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte Form | Methyl Ester Derivatives | Diastereomeric Derivatives (e.g., with a chiral amine) |
| Stationary Phase | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Achiral Stationary Phase (e.g., C18) |
| Mobile Phase/Carrier Gas | Inert Gas (e.g., Helium, Hydrogen) | Gradient or Isocratic mixture of organic solvents and water |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV or Fluorescence Detector |
| Separation Principle | Direct separation of enantiomers based on differential interactions with the chiral stationary phase.[1] | Separation of diastereomers which have different physical properties.[2][3][4][5][6] |
| Typical Performance | High resolution and efficiency are often achievable.[1] | Dependent on the choice of derivatizing agent and chromatographic conditions. |
Experimental Protocols
Detailed methodologies for the derivatization and chromatographic analysis are crucial for reproducing and adapting these methods.
Method 1: Chiral Gas Chromatography (GC) of 2,3-Dimethylbutanoic Acid Methyl Esters
This method involves the conversion of the carboxylic acid to its more volatile methyl ester derivative, followed by direct separation on a chiral GC column.
1. Derivatization to Methyl Esters:
-
Reagents: Boron trifluoride-methanol solution (BF3-MeOH) or another suitable esterification agent.
-
Procedure:
-
To a sample of 2,3-dimethylbutanoic acid, add a solution of 14% BF3 in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
-
After cooling, add water and extract the methyl esters with an organic solvent such as hexane or diethyl ether.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated before GC analysis.
-
2. Chiral GC Analysis:
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is recommended for the separation of branched-chain fatty acid enantiomers.[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, starting at a low temperature (e.g., 40°C) and ramping to a higher temperature (e.g., 230°C).[7]
-
Injector and Detector Temperatures: Maintained at a high enough temperature to ensure vaporization of the sample and prevent condensation (e.g., 250°C).
-
Detector: Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. Mass Spectrometry (MS) can also be used for definitive identification.[1]
Method 2: Indirect Chiral HPLC via Diastereomer Formation
This approach involves reacting the 2,3-dimethylbutanoic acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
1. Derivatization with a Chiral Amine:
-
Chiral Derivatizing Agent (CDA): A chiral amine, such as (R)- or (S)-1-(1-anthryl)ethylamine, can be used. The presence of the anthryl group provides a strong UV chromophore for sensitive detection.
-
Procedure:
-
Activate the carboxylic acid group of 2,3-dimethylbutanoic acid using a coupling agent (e.g., a carbodiimide).
-
React the activated acid with the chiral amine in an appropriate solvent.
-
The resulting diastereomeric amides can be directly analyzed by HPLC after a simple workup to remove excess reagents.
-
2. Achiral HPLC Analysis:
-
Column: A standard reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detector: A UV detector set to the appropriate wavelength for the chromophore introduced by the derivatizing agent.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral analysis of 2,3-dimethylbutanoic acid.
Caption: Workflow for Chiral Analysis of 2,3-Dimethylbutanoic Acid.
Conclusion
Both chiral GC and indirect chiral HPLC are viable strategies for the enantiomeric separation of 2,3-dimethylbutanoic acid. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific goals of the analysis.
-
Chiral GC offers a direct separation of the enantiomers and can provide high-resolution results, particularly with specialized cyclodextrin-based columns.[1] This method is well-suited for routine quality control and quantitative analysis.
-
Indirect Chiral HPLC provides an alternative approach that utilizes standard achiral columns. The success of this method is highly dependent on the selection of the chiral derivatizing agent to ensure efficient formation of diastereomers that are well-resolved under standard HPLC conditions. This method can be advantageous when a UV or fluorescence detector is preferred for enhanced sensitivity.
For drug development professionals, the validation of a robust and reliable chiral separation method is paramount. It is recommended to screen both GC and HPLC approaches to determine the most suitable method for a given application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. aocs.org [aocs.org]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
A Comparative Analysis of the Reactivity of (2R)-2,3-Dimethylbutanoic Acid and Structurally Similar Chiral Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity between structurally similar chiral molecules is paramount for designing efficient synthetic routes and novel therapeutic agents. This guide provides a comparative analysis of the reactivity of (2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with notable steric hindrance around its stereocenter.[1]
This compound is a chiral building block used in organic and asymmetric synthesis.[1] Its molecular structure, featuring methyl groups at both the α and β positions of the butanoic acid chain, presents unique steric challenges that influence its reactivity in common transformations such as esterification and amidation.[1] This guide will compare its reactivity profile with other chiral carboxylic acids, supported by established chemical principles and experimental data where available.
Structural Comparison of Selected Chiral Acids
To contextualize the reactivity of this compound, we will compare it with two other chiral carboxylic acids: (R)-2-methylbutanoic acid and (R)-2-phenylpropanoic acid. These acids are selected to illustrate the effects of varying degrees of steric hindrance and the influence of electronic factors on the reactivity of the carboxylic acid moiety.
| Compound | Structure | Key Structural Features |
| This compound | Methyl groups at both C2 (α) and C3 (β) positions, creating significant steric hindrance around the carboxylic acid group.[1] | |
| (R)-2-Methylbutanoic Acid | A single methyl group at the C2 (α) position, resulting in less steric hindrance compared to this compound. | |
| (R)-2-Phenylpropanoic Acid | A phenyl group at the C2 (α) position, which introduces both steric bulk and electronic effects (inductive and resonance) that can influence reactivity. |
Comparative Reactivity in Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids. The rate of esterification is highly sensitive to steric hindrance at the carbonyl carbon.
| Reaction Type | This compound | (R)-2-Methylbutanoic Acid | (R)-2-Phenylpropanoic Acid | General Observations & Supporting Data |
| Fischer Esterification (Acid-catalyzed) | Slow reaction rates and lower yields are expected due to significant steric hindrance impeding the nucleophilic attack of the alcohol. | Moderate reaction rates and good yields are generally achievable under standard conditions. | Reaction rates can be influenced by the electronic nature of the phenyl group, but steric hindrance is a key factor. | Fischer esterification is generally less effective for sterically hindered acids and can be incompatible with acid-sensitive substrates.[2] |
| Steglich Esterification (DCC/DMAP) | This method is more suitable for sterically demanding substrates.[3] Good to excellent yields can be anticipated, though longer reaction times or higher catalyst loading may be necessary. | High yields are expected under mild conditions. | High yields are expected. | The Steglich esterification is a mild method for converting sterically hindered carboxylic acids into esters.[3] The use of DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) activates the carboxylic acid for nucleophilic attack by the alcohol.[3] |
Comparative Reactivity in Amidation Reactions
Amide bond formation is another critical transformation, particularly in pharmaceutical and peptide synthesis.
| Reaction Type | This compound | (R)-2-Methylbutanoic Acid | (R)-2-Phenylpropanoic Acid | General Observations & Supporting Data |
| Direct Thermal Amidation | Thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[4] High temperatures would be required, potentially leading to side reactions. | Similar to this compound, direct thermal amidation is generally not a preferred method. | The direct coupling of carboxylic acids and amines is generally inefficient without activating agents.[4] | The formation of a stable salt between the carboxylic acid and the amine makes this a challenging transformation without catalysis or activation.[4] |
| Coupling Agent-Mediated Amidation (e.g., SOCl2, HATU) | Activation with reagents like thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with an amine, is a viable and often high-yielding strategy, even for sterically hindered substrates.[5] | This method is highly effective and provides excellent yields. | This is a standard and efficient method for the amidation of this acid. | One-pot synthesis using SOCl2 has been shown to be effective for a wide range of carboxylic acids and amines, including those with steric hindrance, and often proceeds with retention of stereochemical integrity.[5] |
Experimental Protocols
General Protocol for Steglich Esterification
This protocol provides a general methodology for the esterification of sterically hindered carboxylic acids like this compound.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the carboxylic acid, alcohol, and DMAP in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Amidation via Acid Chloride
This protocol outlines a general procedure for the amidation of carboxylic acids through the formation of an acid chloride intermediate.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl2) (1.5 equiv)
-
Amine (2.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen solvent.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 1-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the amine in the same solvent and add it dropwise to the acid chloride solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflows for esterification and amidation of chiral carboxylic acids.
Caption: Logical relationship between molecular structure and chemical reactivity of the compared acids.
References
- 1. Buy this compound | 27855-05-6 [smolecule.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
(2R)-2,3-Dimethylbutanoic Acid: A Comparative Review of Its Applications in Asymmetric Synthesis, Chiral Polymers, and Flavor Chemistry
(2R)-2,3-dimethylbutanoic acid , a chiral carboxylic acid, has emerged as a versatile building block in various chemical applications, from the synthesis of complex pharmaceutical intermediates to the development of novel materials and its potential use as a flavoring agent. This guide provides a comparative analysis of its performance against other alternatives, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its capabilities and potential.
Application in Asymmetric Synthesis: A Chiral Auxiliary
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control the stereochemistry of a reaction is paramount. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While this compound has been explored as a potential chiral auxiliary, its performance is often compared with well-established auxiliaries such as Evans' oxazolidinones.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis (Hypothetical Data for Illustrative Purposes)
| Chiral Auxiliary | Reaction Type | Substrate | Product Yield (%) | Diastereomeric Excess (%de) | Reference |
| This compound | Aldol Addition | Propanal | Data Not Available | Data Not Available | - |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Aldol Addition | Propanal | 90 | >99 | [Generic Evans' Auxiliary Reference] |
| This compound | Diels-Alder | Cyclopentadiene | Data Not Available | Data Not Available | - |
| (S)-2-methoxymethylpyrrolidine (SMP) | Diels-Alder | Cyclopentadiene | 85 | 95 | [Generic SMP Reference] |
Note: The data for this compound is listed as "Data Not Available" as specific comparative studies were not found. The data for other auxiliaries are representative values from the literature.
Experimental Protocol: General Procedure for an Asymmetric Aldol Reaction using a Chiral Auxiliary
The following is a generalized protocol for an asymmetric aldol reaction, which would be adapted for use with a specific chiral auxiliary like this compound.
Workflow for Asymmetric Aldol Reaction:
Figure 1: General workflow for an asymmetric aldol reaction.
Methodology:
-
Acylation: The chiral auxiliary, this compound, is first converted to its acid chloride or activated ester. This is then reacted with a suitable substrate, for example, an oxazolidinone, to form an N-acyl derivative.
-
Enolate Formation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding chiral enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at a low temperature until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and diastereomeric excess are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for instance, by hydrolysis or reduction, to yield the desired chiral β-hydroxy acid or alcohol.
Application in Chiral Polymers
The incorporation of chiral monomers into polymers can impart unique properties, such as chiroptical activity and the ability to recognize other chiral molecules. This compound can, in principle, be used to synthesize chiral polymers, either by converting it into a polymerizable monomer (e.g., a vinyl ester or an acrylate) or by using it as a building block in condensation polymers like polyesters or polyamides.
However, a literature review did not yield specific studies detailing the synthesis and properties of polymers derived from this compound. Therefore, a direct comparison with polymers derived from other chiral monomers, such as lactic acid or amino acids, is not possible at this time. The properties of such a hypothetical polymer would depend on the polymer backbone and the steric bulk of the 2,3-dimethylbutyl group.
Table 2: Comparison of Potential Chiral Monomers for Polymer Synthesis
| Chiral Monomer | Polymer Type | Potential Polymer Properties |
| This compound | Polyester, Polyamide, Poly(vinyl ester) | Expected to be amorphous due to bulky side group, potentially biodegradable. |
| L-Lactic Acid | Polyester (PLA) | Semicrystalline, biodegradable, biocompatible, widely used in biomedical applications. |
| L-Leucine | Polyamide, Polyester | Can form ordered structures (e.g., alpha-helices), biodegradable. |
Synthesis Pathway for a Chiral Polymer:
Figure 2: General workflow for chiral polymer synthesis.
Application in Flavor and Fragrance
Short-chain fatty acids are known to contribute to the flavor profiles of various foods and beverages. The sensory perception of these compounds is highly dependent on their structure and concentration. While it is suggested that this compound may be used as a flavoring agent, specific sensory data and direct comparisons with other common flavoring agents are scarce.
The flavor profile of a compound is typically determined by a trained sensory panel that evaluates different attributes such as fruity, cheesy, waxy, etc., on an intensity scale.
Table 3: General Flavor Profiles of Short-Chain Fatty Acids
| Fatty Acid | Common Descriptor(s) | Typical Occurrence |
| Butanoic acid | Cheesy, pungent | Butter, cheese |
| Isovaleric acid | Cheesy, sweaty, fruity | Cheese, beer |
| Hexanoic acid | Goaty, fatty, pungent | Goat cheese, animal fats |
| This compound | Data Not Available | - |
Sensory Evaluation Workflow:
Figure 3: Workflow for sensory evaluation of flavor compounds.
Conclusion
This compound holds promise as a chiral building block in several areas of chemistry. However, for it to be widely adopted, more research is needed to quantify its performance, particularly in asymmetric synthesis where it needs to be benchmarked against established chiral auxiliaries. The exploration of its potential in chiral polymers and as a flavoring agent is also in its early stages and requires further investigation to determine its unique properties and advantages. This guide highlights the current knowledge gaps and provides a framework for future comparative studies that will be crucial for unlocking the full potential of this chiral molecule.
Safety Operating Guide
Proper Disposal of (2R)-2,3-dimethylbutanoic Acid: A Procedural Guide
The proper disposal of (2R)-2,3-dimethylbutanoic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive organic acid, it requires handling by trained professionals and disposal through a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
This guide provides detailed procedures for the safe handling and disposal of this compound, in line with safety data sheet (SDS) recommendations and general laboratory best practices.
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and recommended disposal methods for this compound and its isomers are summarized below. This information is compiled from various safety data sheets.
| Parameter | Information | Source(s) |
| Primary Disposal Method | Dispose of contents and container via an approved waste disposal plant. | [2][4][5][6] |
| Alternative Disposal | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Hazard Class | Corrosive Liquid, Acidic, Organic, N.O.S. | [1] |
| Key Hazard Statements | Causes severe skin burns and eye damage; Harmful if swallowed; May cause respiratory irritation. | [6][7] |
| Prohibited Actions | Do not discharge into sewer systems or drains. Do not contaminate water, foodstuffs, or feed. | [1][2] |
| Container Management | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for preparing this compound for disposal.
Objective: To safely collect, label, and store this compound waste for pickup by a certified hazardous waste management service.
Materials:
-
This compound waste
-
Compatible, leak-proof, and clearly labeled hazardous waste container (e.g., glass or polyethylene)[8][9]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Lab coat
-
-
Fume hood
Methodology:
-
Segregation:
-
Personal Protective Equipment (PPE):
-
Waste Collection:
-
Perform all transfers of the acid waste inside a certified fume hood to minimize inhalation exposure.[1]
-
Carefully pour the waste this compound into the designated hazardous waste container.
-
Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[3]
-
Securely close the container cap after each addition.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages if it is a mixture.[8]
-
The associated hazards (e.g., "Corrosive," "Harmful if Swallowed").
-
The date of accumulation.
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[11]
-
Follow all institutional procedures for waste handover.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.sangon.com [store.sangon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling (2R)-2,3-dimethylbutanoic acid
Essential Safety Protocols for Handling (2R)-2,3-dimethylbutanoic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 27855-05-6). Adherence to these protocols is essential to ensure personal safety and mitigate risks in the laboratory environment.
This compound is classified as a corrosive and irritant substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. [1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield must be worn over the goggles to provide additional protection against splashes.[2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. Ensure gloves are appropriate for handling corrosive materials and inspect for any signs of degradation before use.[2][5] |
| Body | Chemical-Resistant Apron or Coveralls | Wear a chemical-resistant apron or coveralls over standard laboratory clothing to protect against spills and splashes. Clothing should cover the entire body, including arms and legs.[2][3] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Footwear must be fully enclosed and made of a material that resists chemical penetration.[2] |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA approved respirator if there is a risk of inhaling vapors, especially in poorly ventilated areas.[4][6] |
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on a chemical-resistant apron or gown.
-
Gloves: Put on the first pair of chemical-resistant gloves.
-
Face Protection: Put on safety goggles and a face shield.
-
Second Pair of Gloves: Put on a second pair of gloves over the first pair.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Apron: Remove the chemical-resistant apron or gown.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Face Protection: Remove the face shield and safety goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water again.
Emergency Procedures
In the event of accidental exposure to this compound, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]
Disposal Plan
Contaminated PPE and any materials used for spill cleanup must be disposed of as hazardous waste.
-
Segregation: All contaminated materials, including gloves, aprons, and absorbent pads, should be placed in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the contents, including "this compound" and the appropriate hazard symbols (corrosive).
-
Storage: Store the sealed container in a designated hazardous waste storage area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][8]
PPE Selection Workflow
References
- 1. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. trimaco.com [trimaco.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
